L-Azidonorleucine hydrochloride
Descripción
The exact mass of the compound (S)-2-Amino-6-azidohexanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-amino-6-azidohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454334-76-9 | |
| Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-Azidonorleucine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Azidonorleucine (ANL), supplied as a hydrochloride salt, is a non-canonical amino acid that serves as a powerful tool for the investigation of dynamic cellular processes. As a surrogate for the essential amino acid L-methionine, ANL is metabolically incorporated into nascent polypeptide chains. This incorporation is not promiscuous; it is dependent on the engineered expression of a mutant methionyl-tRNA synthetase (MetRS), a feature that enables unprecedented cell-type specificity in proteomic analysis. The true utility of ANL lies in its terminal azide group, a bioorthogonal chemical handle. This azide allows for covalent ligation to probes bearing a complementary alkyne group via "click chemistry," facilitating the detection, visualization, and enrichment of newly synthesized proteins. This guide provides a detailed examination of the core mechanism of action of L-Azidonorleucine hydrochloride, outlines experimental protocols, and presents key data for its application in modern biological research.
Core Mechanism of Action: Cell-Selective Protein Incorporation
The primary mechanism of L-Azidonorleucine (ANL) action revolves around its conditional incorporation into the proteome. Unlike other methionine analogs such as L-azidohomoalanine (AHA), ANL is not recognized by the wild-type methionyl-tRNA synthetase (MetRS) found in most eukaryotic and prokaryotic cells.[1][2] This inherent lack of recognition is the cornerstone of its cell-selective capabilities.
For ANL to be incorporated into proteins, a mutant version of MetRS must be exogenously expressed in the target cells.[3][4] Specific mutations in the methionine-binding pocket of the enzyme, such as the L262G mutation in E. coli MetRS (MetRSL262G) or the NLL-MetRS variant, expand the enzyme's substrate specificity to accept the bulkier side chain of ANL.[1][4][5]
The process unfolds as follows:
-
Cell-Specific Expression: A plasmid encoding the mutant MetRS is introduced into a specific cell population. This is often achieved using cell-type-specific promoters or other targeted expression systems (e.g., the Cre-Lox or Gal4/UAS systems).[2][4]
-
Enzymatic Activation: Inside the engineered cells, the mutant MetRS recognizes and activates ANL, charging it onto the endogenous methionine tRNA (tRNAMet).
-
Ribosomal Translation: The ANL-tRNAMet complex is accepted by the ribosome during mRNA translation.
-
Protein Incorporation: ANL is incorporated into the growing polypeptide chain at positions coded by the AUG (methionine) codon.[6]
Cells that do not express the mutant MetRS are unable to utilize ANL, and therefore their newly synthesized proteins remain unlabeled.[1][6] This selectivity allows for the precise analysis of protein synthesis within a single cell type in a heterogeneous environment, such as a mixed cell culture or a whole organism.[4][6]
Bioorthogonal Detection: The "Click Chemistry" Reaction
Once incorporated, the azide-functionalized proteome can be tagged with reporter molecules through highly specific and bioorthogonal "click chemistry" reactions.[7] Bioorthogonal reactions occur rapidly and with high yield in complex biological environments without interfering with native biochemical processes.[8]
Two primary forms of azide-alkyne cycloaddition are used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where a copper(I) catalyst joins the azide on ANL with a terminal alkyne on a probe molecule (e.g., a fluorophore or biotin).[7][9] While robust, the potential cytotoxicity of the copper catalyst often limits its use to fixed cells or protein lysates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7] The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed, making SPAAC suitable for labeling proteins in living cells and whole organisms.[8][10]
The choice of alkyne-probe dictates the downstream application, enabling techniques such as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for imaging or Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for affinity purification and subsequent proteomic analysis by mass spectrometry.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₄O₂·HCl | [3] |
| Molecular Weight | 208.65 g/mol | [3] |
| CAS Number | 1454334-76-9 | [3] |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble to 100 mM in water | [3] |
| Storage | Store at -20°C or -80°C | [3][7] |
Table 2: Representative Experimental Dosages and Concentrations
| Application | Organism/Cell Type | Concentration/Dosage | Duration | Source |
| In Vitro Labeling | CHO Cells | 1.5 mM | 6 hours | [7][11] |
| In Vivo (i.p. injection) | Mouse (neuronal labeling) | 4 - 400 mM (10 ml/kg) | Once daily for 1 week | [7] |
| In Vivo (drinking water) | Mouse (neuronal labeling) | 0.9 mg/day/g body weight | 21 days | [7] |
| In Vivo (food) | Drosophila | 4 mM in food | Varies | [4] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Mammalian Cells
This protocol is adapted from methodologies for labeling Chinese Hamster Ovary (CHO) cells.[7][11]
-
Cell Preparation: Plate mammalian cells expressing the appropriate mutant MetRS on a suitable culture dish. Culture until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare methionine-free cell culture medium. Supplement this medium with this compound to a final concentration of 1-2 mM. Note: While some protocols use methionine-free medium for efficiency, ANL labeling can also be achieved in complete medium, though incorporation rates may be lower.
-
Labeling Incubation: Remove the standard culture medium from the cells, wash once with PBS, and replace it with the prepared ANL-containing labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a period ranging from 4 to 24 hours, depending on the desired labeling density and protein turnover rates.
-
Cell Lysis or Fixation: After incubation, wash the cells twice with ice-cold PBS. The cells can then be either lysed for downstream biochemical analysis (BONCAT) or fixed for imaging (FUNCAT).
Protocol 2: Click Chemistry Staining for Fluorescence Microscopy (FUNCAT)
This protocol describes a CuAAC reaction for visualizing ANL-labeled proteins in fixed cells.
-
Fixation: Fix the ANL-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the following cocktail immediately before use. For a 1 ml final volume:
-
10 µM Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
1 mM Copper(II) Sulfate (CuSO₄)
-
10 mM Sodium Ascorbate (prepare fresh from powder)
-
1 mM THPTA ligand (optional, but recommended to stabilize Cu(I))
-
Add components to PBS in the order listed, vortexing briefly after adding the sodium ascorbate to reduce the Cu(II) to Cu(I).
-
-
Staining: Wash the cells three times with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Counterstain nuclei with DAPI if desired. The cells are now ready for imaging using fluorescence microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetmol.cn [targetmol.cn]
L-Azidonorleucine Hydrochloride: A Technical Guide to its Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Azidonorleucine hydrochloride (AHA), a bioorthogonal analog of the amino acid methionine, has emerged as a powerful tool in the field of proteomics for the selective analysis of newly synthesized proteins. By exploiting the cell's natural translational machinery, AHA is incorporated into nascent polypeptide chains, introducing an azide moiety that serves as a chemical handle for subsequent bioorthogonal reactions. This enables the specific detection, enrichment, and identification of proteins synthesized within a defined time window, providing a dynamic snapshot of the proteome that is inaccessible through traditional proteomic methods. This technical guide provides an in-depth overview of the core principles, experimental workflows, and key applications of this compound in proteomics, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its implementation in research and drug development.
Core Principles of L-Azidonorleucine Labeling
L-Azidonorleucine is a non-canonical amino acid that is structurally similar to methionine, differing by the presence of an azide group on its side chain. This subtle modification allows it to be recognized by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into proteins during translation in place of methionine.[1] The key to its utility lies in the bioorthogonal nature of the azide group; it is chemically inert within the cellular environment but can undergo highly specific and efficient "click chemistry" reactions with alkyne-bearing probes.[2] This enables the covalent attachment of reporter molecules, such as fluorescent dyes for imaging or affinity tags like biotin for enrichment and subsequent mass spectrometry-based identification.[3]
The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] This methodology, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the selective isolation of newly synthesized proteins from the vast excess of pre-existing proteins, thereby significantly reducing sample complexity and enhancing the detection of low-abundance and dynamically regulated proteins.[4]
Key Applications in Proteomics
The ability to specifically label and analyze newly synthesized proteins has opened up new avenues of research in various biological contexts:
-
Monitoring Global Protein Synthesis: AHA labeling provides a direct measure of translational activity, allowing researchers to assess the global effects of cellular perturbations, such as drug treatment, stress, or disease states, on protein synthesis.[5]
-
Pulse-Chase Analysis of Protein Turnover: By performing a "pulse" of AHA labeling followed by a "chase" with methionine-containing media, the degradation rates of newly synthesized proteins can be determined, providing insights into protein stability and turnover.
-
Cell-Selective Proteomics: In complex, heterogeneous systems like tissues or co-cultures, expressing a mutant methionyl-tRNA synthetase (MetRS) that preferentially incorporates L-Azidonorleucine over methionine enables cell-type-specific labeling of the proteome.[6][7] This has been instrumental in dissecting the proteomes of specific cell populations within a mixed environment.
-
Analysis of Secreted Proteins (Secretomics): AHA labeling facilitates the identification of newly secreted proteins, even in the presence of serum-rich media, by enriching for the labeled proteins from the cell culture supernatant.[8]
-
Quantitative Proteomics: When combined with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), a method termed BONLAC (BONCAT with SILAC) allows for the accurate quantification of changes in the synthesis of specific proteins under different conditions.[9]
Data Presentation: Quantitative Parameters for L-Azidonorleucine Labeling
The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: L-Azidonorleucine (AHA/ANL) Concentration and Labeling Times in Cell Culture
| Cell Type | L-Azidonorleucine Concentration | Labeling Time | Application | Reference |
| HEK293T | 1 mM | 1 hour | BONCAT | [10] |
| HeLa | 50 µM | 2 hours | BONCAT-iTRAQ for autophagy studies | [2] |
| CHO | 1.5 mM | 6 hours | Cell-selective labeling | [7] |
| Murine Alveolar Macrophages | 2 mM | 35 minutes | Cell-selective labeling in co-culture | [6] |
| Arabidopsis Seedlings | 10 µM - 50 µM | 30 min exposure, 3 hr incorporation | BONCAT in plants | [11] |
| HEK cells overexpressing TrkB | Not specified | 2 hours | BONLAC for BDNF signaling | [12] |
| Rat Hippocampal Slices | 4 mM | 2.5 hours | BONCAT in tissue | [3] |
Table 2: Quantitative Mass Spectrometry Data from L-Azidonorleucine Labeling Studies
| Study Focus | Labeling Strategy | Number of Proteins Identified | Key Finding | Reference |
| BDNF-induced protein synthesis | BONLAC | 7,414 | Identification of nascent proteome upon BDNF stimulation. | [12] |
| Optic Nerve Injury | Quantitative BONCAT | Not specified | Identification of newly synthesized proteins in response to injury. | [13] |
| Liver-specific LKB1 Knockout Mice | Pulsed Azidohomoalanine Labeling in Mammals (PALM) | 2,951 (after 4 days) | In vivo labeling and identification of newly synthesized proteins in multiple tissues. | [14] |
| Autophagy | BONCAT-iTRAQ | 711 newly synthesized proteins | Characterization of de novo protein synthesis during autophagy. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a typical L-Azidonorleucine labeling experiment.
Metabolic Labeling of Newly Synthesized Proteins
-
Cell Culture Preparation: Culture cells to the desired confluency (typically 50-60%) in standard growth medium.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of L-Azidonorleucine, starve the cells in methionine-free medium for 30-60 minutes prior to labeling.[5]
-
Pulse Labeling: Replace the methionine-free medium with medium containing this compound at the desired concentration (refer to Table 1). Incubate for the desired labeling period (e.g., 10 minutes to several hours) at 37°C in a CO₂ incubator. A negative control with methionine instead of L-Azidonorleucine should be included.[5]
-
Cell Harvest: After the labeling period, wash the cells with ice-cold PBS to stop the labeling process. Harvest the cells by scraping or trypsinization.
Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction for Biotinylation
-
Prepare Click Chemistry Reagents:
-
Biotin-Alkyne Probe: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh stock solution (e.g., 50 mM in water). TCEP is a reducing agent to reduce Cu(II) to the catalytic Cu(I).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a stock solution (e.g., 10 mM in DMSO). TBTA is a ligand that stabilizes the Cu(I) oxidation state.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-Alkyne probe (final concentration ~25 µM)
-
TCEP (final concentration ~1 mM)
-
TBTA (final concentration ~100 µM)
-
CuSO₄ (final concentration ~1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
Enrichment of Biotinylated Proteins
-
Protein Precipitation: Precipitate the protein from the click chemistry reaction mixture using methods like methanol-chloroform precipitation to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1.2% SDS in PBS).
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-conjugated beads with the resuspension buffer.
-
Add the resuspended protein sample to the beads and incubate for 1-2 hours at room temperature with rotation to allow binding of the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., with decreasing concentrations of SDS) to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis or by on-bead digestion for mass spectrometry.
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
After the final wash, resuspend the streptavidin beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and proteins. For quantitative proteomics (e.g., BONLAC), use appropriate software to determine the relative abundance of proteins between different conditions.
Mandatory Visualizations
Experimental Workflows
Signaling Pathway Example: BDNF-TrkB Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule in the nervous system that regulates neuronal survival, differentiation, and synaptic plasticity, processes that are heavily reliant on de novo protein synthesis. The BONCAT and BONLAC methodologies have been employed to identify the specific proteins that are synthesized in response to BDNF signaling.[12]
Conclusion
This compound is a versatile and powerful tool for the study of protein synthesis and turnover. Its ability to be metabolically incorporated into newly synthesized proteins and subsequently tagged via bioorthogonal click chemistry provides an unparalleled level of specificity for isolating and identifying the nascent proteome. The methodologies described in this guide, from basic BONCAT to more advanced cell-selective and quantitative approaches, offer researchers a robust toolkit to investigate the dynamic nature of the proteome in a wide range of biological systems. As mass spectrometry technologies continue to advance in sensitivity and throughput, the applications of L-Azidonorleucine in proteomics are poised to expand, promising further insights into the complex regulation of protein homeostasis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mutant Methionyl-tRNA Synthetase-Based toolkit to assess induced-Mesenchymal Stromal Cell secretome in mixed-culture disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
L-Azidonorleucine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for L-Azidonorleucine hydrochloride (ANL), an unnatural amino acid and methionine surrogate utilized in advanced biochemical and pharmaceutical research for the metabolic labeling of proteins. This document synthesizes available data on its properties, hazards, and handling procedures to ensure its safe and effective use in the laboratory.
Chemical and Physical Properties
This compound is a valuable tool in chemical biology, particularly for techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₄O₂·HCl | |
| Molecular Weight | 208.65 g/mol | |
| CAS Number | 1454334-76-9 | |
| Appearance | Solid | N/A |
| Solubility | Soluble to 100 mM in water | |
| Synonyms | 6-Azido-L-norleucine Hydrochloride, N⁶-Diazo-L-lysine Hydrochloride, H-L-Lys(N₃)-OH·HCl, (S)-2-Amino-6-azidohexanoic Acid Hydrochloride |
Safety and Hazard Information
There is conflicting information regarding the hazard classification of this compound. One supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture. However, another SDS provides a more stringent classification, which should be prudently followed to ensure user safety.
Hazard Classification (According to MedChemExpress SDS)
| Hazard | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Precautionary Statements
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |
L-Azidonorleucine Hydrochloride: A Technical Guide to Solubility, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
L-Azidonorleucine hydrochloride is a non-canonical amino acid and a methionine surrogate utilized in advanced biochemical and cell biology research. Its azide moiety allows for bioorthogonal ligation via "click chemistry," enabling the specific labeling and analysis of newly synthesized proteins. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and its application in prominent research workflows.
Core Properties and Data
This compound is a white to off-white solid. Key quantitative data regarding its physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 208.65 g/mol | [1][2][3] |
| Molecular Formula | C₆H₁₂N₄O₂·HCl | [1][2][3] |
| CAS Number | 1454334-76-9 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [4] |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| Water | 20.86 - 125 | 100 - 599.09 | Soluble.[1][2][3] Ultrasonic bath may be needed to achieve higher concentrations. | [1][2][3] |
| PBS | 100 | 479.27 | Clear solution; may require ultrasonic bath to fully dissolve.[5] | [5] |
| DMSO | Soluble | - | - | [3] |
Stability Profile
The stability of this compound is critical for its effective use in experiments and for ensuring the reproducibility of results. The following table summarizes recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Conditions | Source(s) |
| Solid | -20°C | Up to 3 years | Keep tightly sealed.[6] | [1][2][3] |
| 4°C | - | Sealed storage, away from moisture.[7] | [7] | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[7] | [7] |
| -20°C | 1 month | Sealed storage, away from moisture.[7] | [7] |
General Stability Advice: Information regarding the stability of this compound in solution is not extensively reported.[8] As a general guideline, it is recommended to prepare stock solutions fresh and use them on the same day.[8] If storage is necessary, aliquoting and storing at -20°C or below for up to one month is advised.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices for similar compounds and should be adapted as needed for specific experimental contexts.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification:
-
Dilute the clear supernatant to a concentration within the linear range of a suitable analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometry-based method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[9]
-
Preparation of Samples:
-
Prepare solutions of this compound in water or a relevant buffer at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis:
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Application in Research: BONCAT and FUNCAT Workflows
This compound is a key reagent in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). These techniques allow for the specific labeling and subsequent analysis of newly synthesized proteins within cells and organisms.
BONCAT Experimental Workflow
The BONCAT workflow enables the affinity purification and identification of nascent proteins.
Caption: General workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
FUNCAT Experimental Workflow
The FUNCAT workflow is designed for the fluorescent visualization of newly synthesized proteins within their cellular context.
Caption: General workflow for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. longdom.org [longdom.org]
- 9. ema.europa.eu [ema.europa.eu]
L-Azidonorleucine Hydrochloride: A Technical Guide for Advanced Protein Analysis
CAS Number: 1454334-76-9
This technical guide provides an in-depth overview of L-Azidonorleucine hydrochloride (ANL), a non-canonical amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. ANL serves as a powerful probe for studying protein synthesis, dynamics, and localization in a cell-selective and temporally controlled manner. Its ability to be incorporated into nascent proteins and subsequently tagged via bioorthogonal chemistry has opened new avenues for understanding complex biological processes in vitro and in vivo.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1454334-76-9 | [2][3] |
| Molecular Formula | C₆H₁₃ClN₄O₂ | [1][4] |
| Molecular Weight | 208.65 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | >95.0% | [5] |
| Solubility | Soluble to 100 mM in water | [2][3] |
| Storage (Solid) | 4°C, sealed from moisture | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |
Mechanism of Action: A Methionine Surrogate for Bioorthogonal Labeling
L-Azidonorleucine is an unnatural amino acid that functions as a surrogate for methionine.[2][3][6] The core of its utility lies in a two-step process that enables the specific labeling of newly synthesized proteins.
First, for ANL to be incorporated into proteins, a mutant version of the methionyl-tRNA synthetase (MetRS) is required.[2][3][7] The endogenous MetRS in mammalian cells does not recognize ANL. However, engineered MetRS variants, such as the L274G mutant, possess a modified active site that allows them to charge ANL onto the initiator and elongator methionine tRNAs (tRNAMet).[3][4][7] By expressing this mutant MetRS in specific cells, researchers can ensure that only those cells will incorporate ANL into their nascent polypeptide chains during translation.[4][7]
Second, the incorporated ANL contains an azide (-N₃) group, which is a bioorthogonal handle. This means it is chemically inert within the biological system but can react selectively with a complementary functional group.[1][6] The azide group can undergo a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing an alkyne group.[1][6] This allows for the covalent attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based identification.[7]
This cell-selective labeling approach is the foundation for powerful techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Cell-type-specific metabolic labeling of nascent proteomes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound 1454334-76-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 6-Azido-L-norleucine HCl | 1454334-76-9 [chemicalbook.com]
- 7. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful and widely adopted technique for the metabolic labeling and subsequent identification of newly synthesized proteins within a complex biological system.[1][2] This method offers a non-radioactive, robust, and highly specific approach to capture a snapshot of the "translatome"—the entirety of proteins being actively synthesized—at a given time.[1] By introducing non-canonical amino acids (ncAAs) bearing bio-orthogonal functional groups into nascent polypeptide chains, BONCAT allows for the selective visualization and enrichment of newly made proteins without perturbing the native cellular machinery.[3][4]
At its core, BONCAT leverages the cell's own translational apparatus to incorporate an amino acid analog, most commonly L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), in place of methionine.[5][6] These ncAAs possess a bio-orthogonal handle—an azide or alkyne group, respectively—that does not interact with native biological molecules.[4][7] This handle can then be specifically and efficiently reacted with a complementary probe via "click chemistry," a set of bio-orthogonal reactions, for downstream analysis.[2][6][8] This technical guide provides an in-depth overview of the BONCAT workflow, from metabolic labeling to protein identification, complete with experimental protocols and quantitative data.
The BONCAT Workflow: A Step-by-Step Overview
The BONCAT methodology can be broken down into three main stages: metabolic labeling, bio-orthogonal ligation (click chemistry), and downstream analysis. Each step is critical for the successful identification and quantification of the newly synthesized proteome.
Core Methodologies and Experimental Protocols
Metabolic Labeling of Newly Synthesized Proteins
The initial and most critical step in a BONCAT experiment is the successful incorporation of the ncAA into the proteome of interest. This is typically achieved by replacing methionine in the culture medium with one of its analogs, AHA or HPG.[5][6]
Experimental Protocol: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture Preparation: Plate mammalian cells (e.g., HeLa, HEK293) and grow to the desired confluency in standard complete medium.[9][10]
-
Methionine Depletion: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Subsequently, incubate the cells in methionine-free Dulbecco's Modified Eagle's Medium (DMEM) for 30-60 minutes to deplete the intracellular methionine pool.[11]
-
ncAA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with the desired concentration of AHA or HPG. The optimal concentration can range from 1 mM to 4 mM, and the incubation time can vary from 30 minutes to several hours depending on the experimental goals.[12][13] A typical starting point is 1 mM AHA for 2-4 hours.[5]
-
Control Samples: It is crucial to include control samples, such as cells incubated with complete medium (containing methionine) or cells in methionine-free medium without the addition of an ncAA, to assess background and non-specific binding.[5][10]
-
Cell Harvest: After the labeling period, wash the cells with ice-cold PBS and harvest them for lysis.
Bio-orthogonal Ligation via Click Chemistry
Once the ncAAs are incorporated, the bio-orthogonal handle (azide or alkyne) is ready for covalent modification with a reporter tag. The most common ligation reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][6]
Experimental Protocol: Click Chemistry Ligation
This protocol is adapted for a biotin-alkyne probe.
-
Cell Lysis: Lyse the harvested cells in a buffer containing 1% SDS in PBS. Shear genomic DNA by sonication or with a syringe.[14]
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, the components are typically:
-
Protein lysate (containing AHA-labeled proteins)
-
Biotin-alkyne probe (e.g., DBCO-PEG4-Biotin) to a final concentration of 25-100 µM.[9][15]
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM (from a 50 mM stock in water).
-
-
Reaction Incubation: Add the reagents in the order listed above, vortexing gently after each addition. Incubate the reaction at room temperature for 1 hour, protected from light.[7]
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.[10][16]
Downstream Analysis: Protein Enrichment and Identification
Following the click chemistry reaction, the tagged proteins can be enriched and identified using a variety of techniques.
Experimental Protocol: Affinity Purification of Biotinylated Proteins
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).
-
Incubation with Streptavidin Beads: Add streptavidin-coated magnetic beads to the protein lysate and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.[15]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).[15]
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.
-
On-Bead Digestion: For mass spectrometry analysis, perform an on-bead tryptic digest of the captured proteins. This reduces sample loss and contamination.
-
Quantitative Data in BONCAT
The quantitative power of BONCAT allows for the comparison of protein synthesis rates under different conditions. When combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it provides a robust platform for quantitative proteomics.[17][18]
| Parameter | Method | Organism/Cell Line | Labeling Time | Number of Proteins Identified/Quantified | Reference |
| Protein Identification | BONCAT-LC-MS/MS | HEK293 cells | 2 hours | 195 | [14] |
| Quantitative Proteomics | BONCAT-pSILAC | HeLa cells | 30 minutes | 1484 | [17][18] |
| Quantitative Proteomics | BONCAT-pSILAC | HeLa cells | 4 hours | 1931 | [17] |
| Protein Identification | QBONCAT | Mouse Retina | 1 or 5 days | 1792 | [19] |
| Protein Identification | BONCAT-LC-MS/MS | Arabidopsis thaliana seedlings | 30 minutes | Sensitive detection achieved | [13][20] |
Applications in Drug Development and Research
BONCAT has emerged as a valuable tool in various research areas, including:
-
Target Identification and Validation: By identifying proteins whose synthesis is altered in response to a drug candidate, BONCAT can help elucidate the drug's mechanism of action and identify potential off-target effects.
-
Understanding Disease Mechanisms: BONCAT can be used to study changes in protein synthesis associated with various diseases, providing insights into pathogenesis.[9]
-
Neuroscience: This technique has been instrumental in studying local protein synthesis in neurons, a process crucial for synaptic plasticity and memory formation.[12]
-
Microbiology: BONCAT allows for the identification of metabolically active microorganisms within complex environmental samples.[5][7]
References
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. brandon-russell.com [brandon-russell.com]
- 3. chempep.com [chempep.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
The Architect of Altered Proteins: A Technical Guide to Mutant MetRS and L-Azidonorleucine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to introduce non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in chemical biology and drug development. This technique unlocks the potential to install bioorthogonal handles, such as azides or alkynes, into proteins, enabling their visualization, identification, and manipulation in complex biological systems. L-Azidonorleucine (ANL), a surrogate for the essential amino acid methionine, is a cornerstone of this technology.[1][2] Its azide moiety serves as a versatile chemical handle for "click chemistry" reactions. However, the native cellular machinery is blind to ANL; the endogenous methionyl-tRNA synthetase (MetRS) does not efficiently recognize or "charge" it onto its cognate tRNA. This guide provides an in-depth exploration of the central player that overcomes this limitation: the engineered, mutant MetRS. By reprogramming this essential enzyme, researchers can hijack the cell's translational machinery to site-specifically incorporate ANL, paving the way for advanced proteomic studies.[3][4][5]
Core Principle: Overcoming Specificity through Engineering
The successful incorporation of ANL hinges on re-engineering the active site of MetRS. Wild-type MetRS possesses a precisely shaped binding pocket that accommodates methionine but excludes larger analogs like ANL.[6][7] The key strategy involves introducing specific mutations to enlarge this pocket, thereby allowing it to bind and activate ANL.
Several key mutant versions of MetRS have been developed, primarily from Escherichia coli and Mus musculus (mouse), which exhibit high efficiency and specificity for ANL.
-
E. coli MetRS Mutants: Early work identified that a single mutation, L13G, in the E. coli MetRS was sufficient to enable ANL incorporation.[4] Further screening and evolution led to the development of a highly efficient triple mutant, NLL-EcMetRS (L13N/Y260L/H301L) .[3][8][9] This variant not only accommodates ANL but shows a higher specificity for it over the natural methionine, making it exceptionally effective for labeling.[3][10]
-
Mus musculus MetRS Mutant: For studies in mammalian systems, a mouse MetRS variant, MetRSL274G , has proven highly effective.[11][12] This mutant allows for the global incorporation of ANL at all methionine positions within proteins in mammalian cells.[11][12]
These engineered enzymes are the linchpin of the technology, acting as molecular architects that direct the cell to build proteins with a new, functional component.
Mechanism of Mutant MetRS-Mediated ANL Incorporation
The process is a multi-step hijacking of the natural protein synthesis pathway. It begins with the introduction of the mutant MetRS gene into the target cells, followed by the administration of ANL.
-
Expression of Mutant MetRS: The gene for the engineered MetRS (e.g., NLL-EcMetRS or MetRSL274G) is introduced into the target cells, typically via a plasmid or lentiviral vector.[8][11][13]
-
ANL Supplementation: The cells are cultured in a medium supplemented with L-Azidonorleucine hydrochloride.[11]
-
Aminoacylation (Charging): The expressed mutant MetRS recognizes ANL and catalyzes its attachment to the 3' end of the methionyl-tRNA (tRNAMet), forming ANL-tRNAMet.[8][12]
-
Translation: During protein synthesis, the ribosome encounters a methionine codon (AUG). It then incorporates the ANL-tRNAMet into the growing polypeptide chain.[8]
-
Bioorthogonal Labeling: The newly synthesized, ANL-containing proteins can now be selectively tagged with probes containing a complementary reactive group (e.g., an alkyne) via click chemistry.
A Tale of Two tRNAs: N-Terminal vs. Global Labeling
A key technical nuance arises from the choice of mutant MetRS and the host system. In mammalian cells, there are two types of tRNAMet: an initiator tRNA (tRNAiMet) that starts protein synthesis, and an elongator tRNA (tRNAMet) that incorporates methionine at internal positions.
Remarkably, the bacterial NLL-EcMetRS , when expressed in mammalian cells, selectively aminoacylates the mammalian initiator tRNA but not the elongator tRNA.[8][9] This results in the highly specific incorporation of ANL only at the N-terminus of newly synthesized proteins.[8][9] In contrast, the mouse MetRSL274G mutant is capable of charging both initiator and elongator tRNAs, leading to global incorporation of ANL at all methionine sites.[11][12] This distinction offers powerful experimental flexibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
L-Azidonorleucine Hydrochloride: An In-Depth Technical Guide to Nascent Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidonorleucine (ANL) hydrochloride is an unnatural amino acid and a powerful tool in chemical biology for the study of newly synthesized proteins. As a surrogate for methionine, ANL is incorporated into nascent polypeptide chains during translation.[1][2] Unlike the more commonly used L-azidohomoalanine (AHA), ANL is not recognized by wild-type methionyl-tRNA synthetase (MetRS).[3][4] This crucial difference allows for cell-type-specific labeling of proteomes in complex environments when combined with the expression of a mutant MetRS, which efficiently activates ANL.[1][4][5][6][7] The incorporated azide moiety serves as a bioorthogonal handle for covalent modification via "click chemistry," enabling the visualization, enrichment, and identification of newly synthesized proteins.[2][5][8] This technical guide provides a comprehensive overview of the use of L-azidonorleucine hydrochloride for nascent protein labeling, including detailed experimental protocols and quantitative data to aid researchers in their study of dynamic proteomes.
Mechanism of Action and Workflow
The core principle behind ANL-based nascent protein labeling lies in its selective incorporation into proteins in cells expressing a mutant methionyl-tRNA synthetase (MetRS). The workflow can be summarized in the following key steps:
-
Gene Delivery : The gene encoding the mutant MetRS is delivered to the target cells.
-
Metabolic Labeling : The cells are cultured in the presence of this compound.
-
Cell Lysis : The cells are lysed to release the proteome containing ANL-labeled nascent proteins.
-
Click Chemistry : The azide-functionalized proteins are covalently tagged with a reporter molecule (e.g., biotin or a fluorophore) containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][4]
-
Downstream Analysis : The tagged proteins are then subjected to downstream applications such as enrichment, visualization, or identification by mass spectrometry.
Figure 1: General workflow for nascent protein labeling using L-Azidonorleucine.
Quantitative Data Summary
The efficiency of L-azidonorleucine labeling is dependent on several factors, including its concentration, the duration of the labeling period, and the specific cell type. The following tables summarize key quantitative parameters for successful ANL incorporation and subsequent analysis.
| Parameter | Cell Type | Concentration | Duration | Notes | Reference |
| In Vitro Labeling | CHO cells | 1.5 mM | 6 h | For visualization of cell-selective incorporation. | [2] |
| Yeast | 50 µM | 24 h | For SPAAC pulse-chase experiments. | [9] | |
| In Vivo Labeling | Mouse (i.p. injection) | 4-400 mM | Daily for 1 week | Higher doses for neuronal populations. | [2] |
| Mouse (drinking water) | 0.9 mg/day/g body weight | 21 days | For labeling neuronal populations in the brain. | [2] |
Table 1: Recommended L-Azidonorleucine Labeling Conditions
| Parameter | Value | Notes | Reference |
| Molecular Weight | 208.65 g/mol | [1] | |
| Solubility | Soluble to 100 mM in water | [1] | |
| Storage | -20°C | [1] | |
| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C | Sealed, away from moisture. | [2] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidonorleucine
This protocol describes the general procedure for labeling newly synthesized proteins in mammalian cells expressing a mutant methionyl-tRNA synthetase.
Materials:
-
Mammalian cells expressing mutant MetRS
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture the cells expressing the mutant MetRS to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
To deplete endogenous methionine, incubate the cells in methionine-free medium for 30-60 minutes.
-
Remove the methionine-free medium and add fresh methionine-free medium containing the desired concentration of L-Azidonorleucine (e.g., 1.5 mM for CHO cells).[2]
-
Incubate the cells for the desired labeling period (e.g., 6 hours).[2]
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate. The lysate is now ready for downstream click chemistry and analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Tagging
This protocol outlines the "click" reaction to attach a reporter molecule (e.g., biotin-alkyne) to the ANL-labeled proteins.
Materials:
-
ANL-labeled cell lysate
-
Biotin-alkyne (or other alkyne-functionalized reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
To a microcentrifuge tube, add the ANL-labeled cell lysate.
-
Add the following click chemistry reagents in order, vortexing gently after each addition:
-
Biotin-alkyne
-
TCEP
-
TBTA
-
CuSO₄
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The biotin-tagged proteins are now ready for enrichment using streptavidin-functionalized beads.
Figure 2: Schematic of the CuAAC reaction for labeling ANL-containing proteins.
Downstream Applications and Considerations
Protein Enrichment and Mass Spectrometry
A common application of ANL labeling is the enrichment of the nascent proteome for subsequent analysis by mass spectrometry. Following biotinylation via click chemistry, the labeled proteins can be captured using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the enriched proteins are eluted and digested, typically with trypsin, for identification and quantification by LC-MS/MS.[10][11] This approach significantly reduces sample complexity, enabling the detection of low-abundance proteins and subtle changes in protein synthesis.[11]
Fluorescent Labeling and Imaging
For visualization of nascent protein synthesis, an alkyne-functionalized fluorophore can be used in the click reaction. This technique, known as fluorescent non-canonical amino acid tagging (FUNCAT), allows for the imaging of newly synthesized proteins in cells and tissues using fluorescence microscopy.[1][12]
Quantitative Proteomics
For quantitative analysis of changes in protein synthesis, ANL labeling can be combined with stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[11] This allows for the relative quantification of newly synthesized proteins between different experimental conditions. Alternatively, heavy isotope-labeled ANL can be used for a more direct quantification strategy.[13][14]
Advantages and Limitations
The primary advantage of L-azidonorleucine over L-azidohomoalanine is the ability to perform cell-type-specific labeling in complex biological systems.[3][4][5] This is particularly valuable for studying protein synthesis in specific cell populations within a tissue or in co-culture systems. However, a key requirement is the successful delivery and expression of the mutant MetRS in the target cells. The potential for altered protein function or localization due to the incorporation of an unnatural amino acid should also be considered, although studies have shown that ANL labeling does not affect the normal localization of labeled proteins.[1]
Conclusion
This compound provides a robust and versatile method for the selective labeling of nascent proteins. Its unique requirement for a mutant methionyl-tRNA synthetase enables cell-type-specific proteomic analysis, offering a significant advantage for studying complex biological systems. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize L-azidonorleucine to gain valuable insights into the dynamic nature of the proteome in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry [mdpi.com]
- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 10. genscript.com [genscript.com]
- 11. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Azidonorleucine Hydrochloride in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidonorleucine (ANL) is a non-canonical amino acid and a surrogate for methionine.[1][2] Its incorporation into nascent proteins is a powerful technique for metabolic labeling, enabling the visualization, identification, and quantification of newly synthesized proteins. A key feature of ANL is that its integration into proteins is not facilitated by wild-type methionyl-tRNA synthetase (MetRS). Instead, it requires the expression of a specifically engineered mutant MetRS.[3][4][5] This characteristic allows for cell-type-specific labeling of proteomes within a mixed cell population or a whole organism, by controlling the expression of the mutant synthetase.[4][6]
The azide moiety on the ANL molecule serves as a bioorthogonal handle for "click chemistry."[1] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7] This versatile approach facilitates a wide range of downstream applications, including proteomic analysis, protein localization studies, and monitoring protein dynamics in response to various stimuli.
Key Applications
-
Cell-Type-Specific Proteomics: Isolate and identify proteins synthesized in specific cell types within a co-culture system or complex tissue.[4]
-
Pulse-Chase Analysis: Monitor the dynamics of protein synthesis and degradation over time.
-
Visualization of Protein Synthesis: Image the subcellular localization of newly synthesized proteins using fluorescently tagged alkynes.[3]
-
Enrichment of Nascent Proteomes: Isolate and enrich newly synthesized proteins for subsequent analysis by mass spectrometry.[5]
Data Presentation
Table 1: L-Azidonorleucine Hydrochloride Stock Solution Preparation
| Property | Value | Source(s) |
| Molecular Weight | 208.65 g/mol | [3] |
| Solvent | Water, PBS, or cell culture medium | [3] |
| Maximum Solubility | 100 mM in water (20.86 mg/mL) | [3] |
| Recommended Stock Conc. | 10 mM to 100 mM | [3] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Example Preparation for a 10 mM Stock Solution: To prepare 10 mL of a 10 mM stock solution, dissolve 20.86 mg of this compound in 10 mL of sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
Table 2: Recommended ANL-HCl Labeling Conditions for Mammalian Cells
| Cell Line / Type | ANL-HCl Concentration | Incubation Time | Notes | Source(s) |
| CHO Cells | 1.5 mM | 6 hours | Cells were transfected to express the mutant MetRS. | [1] |
| General Mammalian | 0.1 - 1.0 mM | 4 - 24 hours | Optimal concentration and time are cell-type dependent and should be determined empirically. A toxicity assay (e.g., MTT or trypan blue exclusion) is recommended to determine the optimal working concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol is designed for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Mammalian cells expressing a mutant MetRS capable of incorporating ANL.
-
Complete growth medium.
-
Methionine-free medium (e.g., DMEM without L-methionine).
-
This compound (ANL-HCl) stock solution (10 mM).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow until they reach the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with 2 mL of pre-warmed PBS.
-
Add 2 mL of pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂. This step enhances the incorporation of ANL.
-
-
Labeling:
-
Prepare the labeling medium by supplementing the methionine-free medium with ANL-HCl to the desired final concentration (e.g., 1.5 mM).
-
Aspirate the medium from the methionine depletion step.
-
Add 2 mL of the ANL-containing labeling medium to each well.
-
Incubate for the desired period (e.g., 6 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with 2 mL of cold PBS.
-
The cells are now ready for downstream processing, such as cell lysis for proteomic analysis or fixation for imaging (see Protocol 2).
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol outlines the detection of ANL-labeled proteins in fixed cells using a copper-catalyzed click reaction.
Materials:
-
ANL-labeled cells on coverslips.
-
PBS.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Wash Buffer: 3% BSA in PBS.
-
Click Reaction Cocktail (prepare fresh):
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA), 1-10 µM final concentration.
-
Copper(II) Sulfate (CuSO₄), 1 mM final concentration.
-
Reducing Agent (e.g., Sodium Ascorbate), 10 mM final concentration (prepare fresh).
-
Tris-buffered saline (TBS) or PBS.
-
Procedure:
-
Fixation:
-
Wash the ANL-labeled cells on coverslips once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
-
Washing:
-
Wash the fixed cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.[8]
-
-
Washing:
-
Wash the cells twice with 3% BSA in PBS.[8]
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: alkyne-fluorophore, CuSO₄, and finally the sodium ascorbate. Mix gently.
-
Remove the wash buffer from the cells and add enough Click Reaction Cocktail to cover the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with 3% BSA in PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Wash once more with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using fluorescence microscopy.
-
Visualizations
Caption: Workflow for metabolic labeling and detection of proteins using L-Azidonorleucine.
Caption: Schematic of L-Azidonorleucine incorporation and subsequent click chemistry detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 4. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Nascent Proteomes: A Step-by-Step Guide to BONCAT using L-Azidonorleucine Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and profile newly synthesized proteins within a complex biological system. This method relies on the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide or alkyne, into nascent polypeptide chains. This is followed by the covalent ligation of a reporter molecule via a highly specific and efficient "click chemistry" reaction. This approach allows for the visualization and enrichment of newly synthesized proteins with high temporal and spatial resolution.[1][2][3]
This guide provides a detailed protocol for performing BONCAT using L-Azidonorleucine hydrochloride (ANL), a methionine surrogate bearing an azide moiety. A key feature of ANL-based BONCAT is the requirement for a mutant methionyl-tRNA synthetase (MetRS) for its efficient incorporation into proteins.[4][5][6][7] This enables cell-type-specific labeling of nascent proteomes by expressing the mutant MetRS in the cells of interest.[4][5][7] These application notes are designed for researchers in various fields, including cell biology, neuroscience, and drug discovery, to facilitate the study of dynamic changes in protein synthesis in response to diverse stimuli.
Principle of BONCAT using L-Azidonorleucine
The BONCAT methodology using L-Azidonorleucine (ANL) involves a two-step process. First, cells expressing a mutant methionyl-tRNA synthetase (MetRS) are cultured in methionine-free medium supplemented with ANL. The mutant MetRS recognizes and charges tRNA Met with ANL, leading to its incorporation into newly synthesized proteins in place of methionine.[7][8][9] The azide group on the incorporated ANL serves as a bioorthogonal handle.
In the second step, the azide-labeled proteins are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[10][11][12] This involves ligating an alkyne-containing reporter molecule, such as a fluorophore for imaging (fluorescent non-canonical amino acid tagging or FUNCAT) or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[2][7][13]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | R&D Systems / Tocris | 6669 / 6669 |
| Mutant Methionyl-tRNA Synthetase (MetRS) Plasmid | (Dependent on specific mutant) | - |
| Methionine-free DMEM | Thermo Fisher Scientific | 21013024 |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Alkyne-Biotin | Click Chemistry Tools | A112 |
| Alkyne-Fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne) | Thermo Fisher Scientific | A10267 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Streptavidin Agarose Resin | Thermo Fisher Scientific | 20347 |
Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidonorleucine
-
Cell Preparation and Transfection:
-
Plate cells of interest at an appropriate density.
-
Transfect cells with a plasmid encoding the mutant MetRS using a suitable transfection reagent. Allow for sufficient time (typically 24-48 hours) for expression of the mutant synthetase.
-
-
Methionine Depletion:
-
Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Replace the growth medium with pre-warmed methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS) and antibiotics.
-
Incubate the cells for 1-2 hours to deplete endogenous methionine reserves. This step is crucial for efficient ANL incorporation.
-
-
L-Azidonorleucine Labeling:
-
Prepare a stock solution of this compound in sterile water. The final concentration for labeling can range from 25 to 100 µM, which should be optimized for the specific cell type to minimize toxicity.[14]
-
Add the ANL stock solution to the methionine-free medium to achieve the desired final concentration.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for Biotin Tagging
-
Preparation of Click Chemistry Reaction Mix:
-
For a typical 50 µL reaction, combine the following components in the order listed:
-
Protein lysate (containing 50-100 µg of protein)
-
Alkyne-Biotin (from a 10 mM stock in DMSO, final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water, final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 1.7 mM stock in DMSO, final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (from a 50 mM stock in water, final concentration 1 mM)
-
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation:
-
Precipitate the biotinylated proteins by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
Protocol 3: Affinity Purification of Biotinylated Proteins
-
Resuspension and Denaturation:
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Heat the sample at 95°C for 5 minutes to ensure complete denaturation.
-
-
Binding to Streptavidin Resin:
-
Dilute the denatured protein solution with a buffer lacking SDS to reduce the final SDS concentration to below 0.2%.
-
Add pre-washed streptavidin agarose resin to the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone).
-
-
Elution:
-
Elute the captured proteins from the streptavidin resin by boiling in SDS-PAGE sample buffer containing 2-mercaptoethanol or dithiothreitol (DTT) for 10 minutes.
-
The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.
-
Data Presentation
Quantitative data from BONCAT experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of Newly Synthesized Proteins in Response to a Stimulus
| Protein ID | Gene Name | Fold Change (Stimulated vs. Control) | p-value |
| P02768 | ALB | 2.5 | 0.001 |
| P60709 | ACTB | 1.1 | 0.45 |
| Q13748 | HSP90AA1 | 3.2 | < 0.001 |
| P08238 | HSPD1 | 1.8 | 0.023 |
| P10809 | ENO1 | 0.9 | 0.67 |
This table presents hypothetical quantitative proteomics data from a BONCAT experiment comparing a stimulated sample to a control. Data is typically obtained from mass spectrometry analysis and represents the relative abundance of newly synthesized proteins.
Visualization of Workflows
BONCAT Experimental Workflow
Caption: General workflow for BONCAT experiments using L-Azidonorleucine.
Signaling Pathway Analysis using BONCAT
Caption: Logical relationship of a signaling pathway leading to de novo protein synthesis measured by BONCAT.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal | Inefficient ANL incorporation | Optimize ANL concentration and labeling time. Ensure complete methionine depletion. Confirm expression and activity of the mutant MetRS. |
| Inefficient click chemistry reaction | Use fresh reagents. Optimize reaction conditions (e.g., concentration of copper, ligand, and reducing agent). | |
| Poor protein recovery | Optimize protein precipitation and resuspension steps. | |
| High background | Non-specific binding to streptavidin resin | Increase the number and stringency of wash steps. Include a pre-clearing step with unconjugated resin. |
| Contamination with endogenous biotinylated proteins | Perform a pre-clearing step with streptavidin resin before the click chemistry reaction. | |
| Cell toxicity | High concentration of ANL or click chemistry reagents | Determine the optimal, non-toxic concentration of ANL for your cell type through a dose-response curve. Ensure complete removal of click chemistry reagents before downstream applications. |
Conclusion
The BONCAT technique, particularly with the use of L-Azidonorleucine and a mutant MetRS, offers a robust and specific method for investigating the dynamics of protein synthesis in a cell-type-specific manner. The protocols and guidelines presented here provide a comprehensive framework for the successful implementation of this powerful technology. Careful optimization of labeling conditions, click chemistry, and purification steps is essential for obtaining high-quality, reproducible data. By following this guide, researchers can effectively label, identify, and quantify newly synthesized proteins, providing valuable insights into a wide range of biological processes and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 4. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 7. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Optimizing Copper-Catalyzed Click Chemistry with L-Azidonorleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Azidonorleucine (ANL) is a non-canonical amino acid that serves as a powerful tool for the metabolic labeling and subsequent visualization or enrichment of newly synthesized proteins.[1][2] As a surrogate for methionine, ANL can be incorporated into proteins in cells expressing a mutant methionyl-tRNA synthetase (MetRS).[3][4] The incorporated azide moiety provides a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[5][6] This highly efficient and specific reaction enables the covalent attachment of a wide variety of reporter tags, such as fluorophores or biotin, allowing for the investigation of protein synthesis, trafficking, and degradation.[7][8]
These application notes provide detailed protocols and optimization strategies for performing CuAAC reactions with proteins labeled with L-Azidonorleucine, ensuring high efficiency and minimal side reactions.
Data Presentation: Optimizing Reaction Conditions
Successful CuAAC reactions depend on the careful optimization of several parameters. The following tables summarize recommended concentration ranges and key considerations for each component.
Table 1: Recommended Reagent Concentrations for CuAAC with ANL-labeled Proteins
| Reagent | Recommended Concentration Range | Key Considerations |
| ANL-labeled Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents.[9] |
| Alkyne Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the ANL-labeled protein is recommended to drive the reaction to completion.[9] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations can lead to protein damage.[10] |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is crucial to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[9][11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh to ensure its reductive capacity for converting Cu(II) to the active Cu(I) state.[9][12] |
| Aminoguanidine (Optional) | 25 µL of 100mM stock | Can be included to scavenge reactive byproducts of ascorbate oxidation that may damage proteins.[10][11] |
Table 2: Comparison of Common Ligands for Aqueous CuAAC
| Ligand | Key Properties | Recommended Use Case |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, moderate reaction kinetics, good biocompatibility.[13] Protects biomolecules from reactive oxygen species.[14] | General in vitro applications with proteins and other biomolecules.[12][13] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Very high reaction kinetics and biocompatibility, very low cytotoxicity.[13] | In vivo and in vitro applications, especially when low copper concentrations are required.[13][15] |
| BTTES (2,2',2'',2'''-((([1,1'-biphenyl]-4,4'-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(methylene))bis(azanetriyl))tetrakis(ethan-1-ol)) | High water solubility, high reaction kinetics, very high biocompatibility.[13] | In vivo and in vitro applications requiring high stability in biological systems.[13] |
Experimental Protocols
Protocol 1: General Protocol for CuAAC Labeling of ANL-Incorporated Proteins
This protocol provides a starting point for the click chemistry reaction. Optimization may be required depending on the specific protein and alkyne probe.
Materials:
-
ANL-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Alkyne-functionalized reporter probe (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, 100 mM in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute the ANL-labeled protein to the desired final concentration (e.g., 10 µM) in buffer.
-
Add the alkyne probe to the protein solution to the desired final concentration (e.g., 100 µM).
-
In a separate tube, prepare the copper/ligand mixture by combining the CuSO₄ and ligand stock solutions. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, the final ligand concentration will be 500 µM.[10][12] It is recommended to premix the copper and ligand before adding them to the reaction.[12]
-
Add the copper/ligand mixture to the protein-alkyne solution.
-
If using, add aminoguanidine to the reaction mixture.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction by inverting the tube several times and protect it from light if using a fluorescent probe. To prevent catalyst oxidation, it is advisable to cap the reaction tube.[16]
-
Incubate the reaction at room temperature for 1-2 hours. Reaction times may need optimization.[16]
-
Proceed with downstream applications, such as protein purification, gel electrophoresis, or imaging. For biomolecules, purification methods like size exclusion chromatography can be employed to remove excess reagents.[12]
Protocol 2: Troubleshooting Incomplete Click Reactions
If you observe low or no product yield, consider the following troubleshooting steps.
Problem: Inactive Copper Catalyst
-
Cause: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[12]
-
Solution:
Problem: Inaccessible Azide Group
-
Cause: The ANL residue may be buried within the three-dimensional structure of the protein, making it inaccessible to the click reagents.[16]
-
Solution:
Problem: Reagent Incompatibility or Degradation
-
Cause: Other components in the sample, such as thiols (e.g., from DTT), can interfere with the copper catalyst.[9][16] The azide or alkyne probes may also degrade over time.
-
Solution:
Mandatory Visualizations
Diagram 1: General Workflow for ANL-based Protein Labeling
Caption: Workflow for metabolic labeling with L-Azidonorleucine and subsequent detection via click chemistry.
Diagram 2: Troubleshooting Logic for Low Yield CuAAC Reactions
Caption: A logical workflow for troubleshooting and optimizing low-yield CuAAC reactions.
References
- 1. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
L-Azidonorleucine Hydrochloride for In Vivo Metabolic Labeling in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidonorleucine (L-ANL), a non-canonical amino acid analogue of methionine, serves as a powerful tool for the metabolic labeling of newly synthesized proteins in vivo.[1][2][3][4] Its utility is particularly pronounced in cell-type-specific proteomic studies within complex organisms like mice.[1][2][3][5][6] The azide moiety on L-ANL allows for its detection and enrichment through a highly selective and bioorthogonal "click chemistry" reaction.[1][3][6] This application note provides detailed protocols for the use of L-Azidonorleucine hydrochloride (L-ANL-HCl) in mice, covering administration, protein labeling, and subsequent analysis.
The specificity of L-ANL labeling is achieved through the use of a mutant methionyl-tRNA synthetase (MetRS), typically the L274G variant.[1][2][3] Wild-type MetRS does not efficiently recognize and charge tRNA with L-ANL, meaning that L-ANL is only incorporated into the proteome of cells that are genetically engineered to express the mutant MetRS.[4][7] This is commonly achieved using Cre-recombinase-inducible mouse lines, allowing for precise cell-type-specific labeling of nascent proteins.[1][2][3]
Data Presentation
Table 1: this compound Administration Parameters in Mice
| Parameter | Route of Administration | Recommended Dosage/Concentration | Labeling Duration | Notes |
| Dosage | Intraperitoneal (i.p.) Injection | 100 µg/g body weight[8] | 16 hours for maximal labeling[8] | A single injection can provide sufficient labeling for many applications. |
| Concentration | Drinking Water | 25 mM in drinking water | 1-7 days | Ensure fresh solution is provided regularly. Monitor water intake to estimate total dose. |
Table 2: Click Chemistry Reagents for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM | 1 mM | Reducing agent to prevent disulfide bond formation. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 1.7 mM in DMSO | 100 µM | Copper(I)-stabilizing ligand. |
| Copper(II) Sulfate (CuSO₄) | 50 mM | 1 mM | Source of copper catalyst. |
| Biotin-Alkyne (or other alkyne probe) | 10 mM in DMSO | 100 µM | Reporter tag for detection or enrichment of azide-labeled proteins. |
| Sodium Ascorbate | 50 mM | 1 mM | Reducing agent to convert Cu(II) to the active Cu(I) state. |
Mandatory Visualization
Caption: Experimental workflow for in vivo metabolic labeling in mice.
Caption: Bioorthogonal azide-alkyne cycloaddition (Click Chemistry).
Caption: Principle of cell-type-specific metabolic labeling.
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (L-ANL-HCl)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile water for drinking water preparation
-
0.22 µm sterile filters
Protocol for Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of L-ANL-HCl in sterile PBS. For a target dose of 100 µg/g body weight, a concentration of 10 mg/mL is practical. For a 25g mouse, this would be a 250 µL injection.
-
Ensure the L-ANL-HCl is completely dissolved and the pH is neutral (adjust with sterile NaOH if necessary).
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Administer the L-ANL-HCl solution to the mouse via intraperitoneal injection.
-
Proceed with the experiment, allowing for a labeling period of up to 16 hours for maximal incorporation.[8]
Protocol for Administration in Drinking Water:
-
Dissolve L-ANL-HCl in the drinking water to a final concentration of 25 mM.
-
Provide the L-ANL-containing water to the mice ad libitum.
-
Replace the water with a freshly prepared solution every 2-3 days.
-
The labeling period can range from 1 to 7 days, depending on the desired level of protein labeling.
Tissue Harvesting and Protein Extraction
Materials:
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
Protocol:
-
At the end of the labeling period, euthanize the mouse according to approved institutional protocols.
-
Perfuse the mouse with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissue of interest and flash-freeze in liquid nitrogen or proceed directly to homogenization.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the tissue.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) - Click Chemistry
Materials:
-
Protein lysate containing L-ANL-labeled proteins
-
Click chemistry reagents (see Table 2)
-
Alkyne-biotin or other alkyne-reporter probe
Protocol:
-
To a 50 µL protein lysate sample (1-5 mg/mL), add the following reagents in order, vortexing briefly after each addition:
-
1 µL of 50 mM TCEP
-
3 µL of 1.7 mM TBTA in DMSO
-
1 µL of 50 mM CuSO₄
-
1 µL of 10 mM alkyne-biotin in DMSO
-
-
Initiate the click reaction by adding 1 µL of 50 mM sodium ascorbate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
The L-ANL-labeled proteins are now tagged with biotin and are ready for downstream applications such as affinity purification or western blotting.
Mass Spectrometry Sample Preparation
Materials:
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., containing biotin for competitive elution or a denaturing buffer for on-bead digestion)
-
Trypsin for protein digestion
-
Reagents for reduction (DTT) and alkylation (iodoacetamide)
Protocol:
-
Incubate the biotin-tagged protein lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads or perform on-bead digestion.
-
For in-solution digestion after elution, reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS.
Safety and Handling
This compound should be handled with care in a laboratory setting.[2][5] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][5] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.[2] Store L-ANL-HCl in a cool, dry, and dark place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Cell-type-specific metabolic labeling of nascent proteomes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type-specific in vivo proteomes with a multicopy mutant methionyl tRNA synthetase mouse line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Cell-Specific Labeling of Drosophila Proteins with L-Azidonorleucine
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the cell-specific metabolic labeling of proteins in the fruit fly, Drosophila melanogaster, using the non-canonical amino acid L-Azidonorleucine (ANL). This technique, a form of Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization and identification of newly synthesized proteins in specific cell types within a living organism.[1][2][3] This method is invaluable for studying proteome dynamics in various biological contexts, including development, neuronal plasticity, and disease models.[1][2]
The protocol relies on the expression of a mutated methionyl-tRNA synthetase (MetRS L262G) which, unlike the endogenous enzyme, can charge methionyl-tRNA with ANL.[1][2] By placing the expression of this mutant MetRS under the control of the GAL4/UAS system, researchers can restrict ANL incorporation to specific cell populations of interest.[1] The incorporated azide group on ANL serves as a bio-orthogonal handle that can be specifically tagged with fluorescent probes or affinity tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the L-Azidonorleucine labeling protocol in Drosophila. Please note that labeling efficiency can be influenced by factors such as the specific GAL4 driver used, the developmental stage, and rearing conditions.
| Parameter | Value | Notes |
| L-Azidonorleucine (ANL) Concentration in Fly Food | 4 mM | This is the most commonly reported and effective concentration for both larvae and adult flies.[4][5] |
| Duration of ANL Feeding (Larvae) | 48 hours | For third instar larvae, a 48-hour feeding period on ANL-containing medium is typically sufficient for robust labeling.[5] |
| Duration of ANL Feeding (Adults) | 0-3 days post-eclosion | Chronic feeding from the larval stage through early adulthood ensures labeling of proteins synthesized during metamorphosis and in the adult fly.[4] |
| ANL Stock Solution | 200 mM in water | A stock solution of L-Azidonorleucine hydrochloride can be prepared in water and stored at -20°C. |
| Click Chemistry Reagents (FUNCAT for visualization) | See Protocol 2 | Concentrations of copper sulfate, ligand, reducing agent, and fluorescent alkyne are critical for efficient and specific labeling. |
| Click Chemistry Reagents (BONCAT for pulldown) | See Protocol 2 | Concentrations of copper sulfate, ligand, reducing agent, and biotin-alkyne are optimized for efficient capture of labeled proteins. |
Experimental Protocols
Protocol 1: Preparation of L-Azidonorleucine (ANL)-Containing Fly Food
This protocol details the preparation of the fly food medium required for metabolic labeling with ANL.
Materials:
-
Standard Drosophila food medium (e.g., cornmeal-yeast-agar medium)
-
L-Azidonorleucine (ANL) hydrochloride
-
Water
-
Beakers and stirring equipment
-
Fly vials
Procedure:
-
Prepare the standard Drosophila food medium according to your laboratory's established protocol.
-
Allow the food to cool to approximately 50-60°C. It is crucial that the food is not too hot, as high temperatures can degrade the ANL.
-
Prepare a 200 mM stock solution of this compound in sterile water.
-
Add the ANL stock solution to the cooled fly food to a final concentration of 4 mM. For example, add 2 ml of 200 mM ANL stock solution to 98 ml of fly food.[1]
-
Mix the ANL-containing food thoroughly to ensure uniform distribution.
-
Aliquot the ANL-containing food into clean fly vials.
-
Allow the food to solidify completely at room temperature.
-
Store the ANL-containing vials at 4°C for up to two weeks.
Protocol 2: Cell-Specific Expression of MetRS L262G and ANL Labeling
This protocol describes the genetic crosses and fly husbandry required for cell-specific ANL incorporation.
Materials:
-
Drosophila stocks:
-
UAS-MetRS L262G (transgenic flies carrying the mutated methionyl-tRNA synthetase under UAS control)
-
GAL4 driver line of interest (for cell-specific expression)
-
-
ANL-containing fly food (from Protocol 1)
-
Standard fly food
Procedure:
-
Set up genetic crosses between the UAS-MetRS L262G flies and your GAL4 driver line of choice.
-
Allow the flies to lay eggs on standard fly food.
-
Transfer the vials with developing larvae to ANL-containing food at the desired developmental stage. For continuous labeling, parents can be allowed to lay eggs directly on ANL food.
-
Rear the flies on the ANL-containing food for the desired duration (e.g., 48 hours for third instar larvae or throughout development for adult labeling).[4][5]
-
Collect the larvae or adult flies of the correct genotype (carrying both the GAL4 driver and the UAS-MetRS L262G transgene) for subsequent analysis.
Protocol 3: Detection of ANL-Labeled Proteins via Click Chemistry
This protocol provides a general workflow for the detection of ANL-incorporated proteins using either fluorescent non-canonical amino acid tagging (FUNCAT) for imaging or bio-orthogonal non-canonical amino acid tagging (BONCAT) for biochemical analysis.
Materials:
-
Dissected Drosophila tissues (e.g., larval brains, imaginal discs, adult brains)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Click reaction cocktail:
-
Copper (II) sulfate (CuSO₄)
-
Copper ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Fluorescent alkyne (for FUNCAT) or Biotin-alkyne (for BONCAT)
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium (for imaging) or lysis buffer (for biochemical analysis)
Procedure:
-
Tissue Dissection and Fixation:
-
Dissect the tissue of interest from ANL-fed flies in cold PBS.
-
Fix the tissue in 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Wash the tissue three times with PBS.
-
-
Permeabilization:
-
Permeabilize the tissue with permeabilization buffer for at least 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The final concentrations of the components are critical and should be optimized. A typical starting point for FUNCAT is:
-
100 µM CuSO₄
-
500 µM TBTA
-
5 mM Sodium Ascorbate
-
5-10 µM fluorescent alkyne
-
-
Incubate the tissue in the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the tissue extensively with wash buffer to remove unreacted reagents.
-
-
Downstream Processing:
-
For FUNCAT: Proceed with antibody staining if desired, and then mount the tissue in an appropriate mounting medium for fluorescence microscopy.
-
For BONCAT: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. The biotin-tagged proteins can then be enriched using streptavidin-coated beads for subsequent analysis by western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for ANL labeling of Drosophila proteins.
Caption: ANL incorporation into the protein synthesis pathway.
References
- 1. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Azidonorleucine Hydrochloride in Combination with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidonorleucine (AHA), an azide-bearing analogue of the amino acid methionine, is a powerful tool for the investigation of newly synthesized proteins within a specific cellular population. In combination with mass spectrometry, this technique offers a robust platform for cell-selective proteomic analysis. This is achieved through the expression of a mutant methionyl-tRNA synthetase (MetRS) which is capable of incorporating L-Azidonorleucine into nascent polypeptide chains in place of methionine.[1][2] The azide group serves as a bioorthogonal handle, allowing for the selective chemical ligation of reporter tags via "click chemistry."[2][3] This enables the enrichment and subsequent identification and quantification of newly synthesized proteins by mass spectrometry, providing a dynamic snapshot of the proteome in response to various stimuli or in specific disease states.
This document provides detailed application notes and protocols for the use of L-Azidonorleucine hydrochloride in conjunction with mass spectrometry for proteomic studies.
Core Principles and Applications
The fundamental principle behind the use of L-Azidonorleucine lies in its cell-selective incorporation into proteins. Wild-type MetRS does not recognize L-Azidonorleucine, preventing its incorporation into the proteome of unmodified cells.[4] However, cells engineered to express a mutant form of MetRS can efficiently utilize L-Azidonorleucine, leading to its incorporation into newly synthesized proteins.[1][2]
This cell-type specificity makes L-Azidonorleucine an invaluable tool for a variety of applications, including:
-
Cell-Type-Specific Proteomics: Isolating and identifying proteins synthesized in a specific cell population within a complex, heterogeneous environment such as a tissue or co-culture system.
-
Dynamic Proteome Analysis: Tracking changes in protein synthesis in response to drug treatment, environmental stimuli, or during disease progression.
-
Drug Discovery and Development: Identifying protein targets of novel therapeutics and understanding their mechanism of action by observing changes in protein synthesis.
Experimental Workflow Overview
The general workflow for a L-Azidonorleucine-based proteomic experiment involves several key steps, as illustrated in the diagram below.
Caption: General experimental workflow for L-Azidonorleucine-based proteomics.
Detailed Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidonorleucine
This protocol describes the steps for labeling newly synthesized proteins in a specific population of mammalian cells using L-Azidonorleucine.
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding a mutant methionyl-tRNA synthetase (MetRS)
-
Transfection reagent
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (AHA-HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Transfection:
-
One day prior to transfection, seed the cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfect the cells with the plasmid encoding the mutant MetRS using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for expression of the mutant synthetase.
-
-
Methionine Depletion:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes to deplete the intracellular pool of methionine.
-
-
L-Azidonorleucine Labeling:
-
Prepare a stock solution of this compound in sterile water or PBS. A typical stock concentration is 100 mM.
-
Add L-Azidonorleucine to the methionine-free medium to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours). The length of the labeling period will depend on the experimental goals.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells immediately or store the cell pellet at -80°C for later use.
-
Protocol 2: Enrichment of L-Azidonorleucine-Labeled Proteins via Click Chemistry and Affinity Purification
This protocol details the enrichment of azide-modified proteins using a biotin-alkyne tag followed by streptavidin-based affinity purification.
Materials:
-
Cell lysate containing L-Azidonorleucine-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄) solution
-
Alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin for copper-free click chemistry or a terminal alkyne-biotin for copper-catalyzed click chemistry)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Chemistry Reaction:
-
To the cell lysate, add the following reagents in order:
-
Alkyne-biotin conjugate (final concentration will depend on the specific reagent)
-
TCEP (final concentration ~1 mM)
-
TBTA (if using copper-catalyzed click chemistry, final concentration ~100 µM)
-
CuSO₄ (if using copper-catalyzed click chemistry, final concentration ~1 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
-
Affinity Purification:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include a high-salt buffer, a low-salt buffer, and a final wash with PBS.
-
-
Elution:
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and western blotting, or for on-bead digestion for mass spectrometry.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of enriched proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Streptavidin beads with bound L-Azidonorleucine-labeled proteins
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturation buffer containing urea (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature to alkylate free cysteines.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M by adding ammonium bicarbonate buffer.
-
Add trypsin to the bead suspension (a typical enzyme-to-protein ratio is 1:50).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the bead suspension and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or a similar desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins based on the identified peptides.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained from L-Azidonorleucine-based proteomic experiments.
Table 1: Protein Identification in a Cell-Type-Specific Labeling Experiment
| Cell Type | Number of Proteins Identified (Labeled) | Number of Proteins Identified (Unlabeled Control) |
| Neurons (mutant MetRS) | 1500 - 2500 | < 50 |
| Glia (wild-type MetRS) | < 50 | 3000 - 4000 |
Table 2: Quantitative Comparison of Protein Synthesis Upon Drug Treatment
| Protein | Fold Change (Drug vs. Vehicle) | p-value |
| Protein A | 2.5 | < 0.01 |
| Protein B | -3.2 | < 0.005 |
| Protein C | 1.1 | > 0.05 |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Type Specific Protein Labeling with L-Azidonorleucine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azidonorleucine hydrochloride (ANL) is an invaluable chemical tool for the metabolic labeling of newly synthesized proteins in a cell-type-specific manner. As a surrogate for the amino acid methionine, ANL contains a bioorthogonal azide group. This unique chemical handle allows for the selective detection and purification of proteins made within a specific timeframe in targeted cell populations. The specificity of ANL incorporation is achieved through the engineered expression of a mutant methionyl-tRNA synthetase (MetRS), which recognizes ANL, whereas the endogenous wild-type MetRS does not.[1][2][3][4] This system enables researchers to investigate dynamic changes in the proteome of specific cells within a complex, multicellular environment, a crucial capability for understanding cellular functions in both physiological and pathological states.[5][6]
Following its incorporation into nascent proteins, the azide group of ANL can be covalently linked to a variety of reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[5][7][8] This two-step labeling strategy, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT) or fluorescent non-canonical amino acid tagging (FUNCAT), provides a powerful method for the visualization, isolation, and identification of newly synthesized proteins.[9][10]
These application notes provide detailed protocols for the use of this compound in cell-type-specific protein labeling, tailored for researchers in basic science and drug development.
Principle of the Method
The cell-type-specific labeling of proteins with ANL relies on a two-component system:
-
Mutant Methionyl-tRNA Synthetase (MetRS): A mutated version of the MetRS enzyme (e.g., MetRSL262G, NLL-MetRS, or L274G) is expressed exclusively in the target cell population using cell-type-specific promoters or Cre-recombinase inducible systems.[7][11][12] This engineered MetRS is capable of charging tRNAMet with ANL.
-
This compound (ANL): This methionine analog is supplied to the biological system (e.g., in cell culture medium or animal diet). In cells expressing the mutant MetRS, ANL is incorporated into newly synthesized proteins in place of methionine.[1][2] Wild-type cells lacking the mutant MetRS do not incorporate ANL, ensuring cell-type specificity.[4]
The incorporated ANL serves as a chemical handle for subsequent bioorthogonal reactions.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for ANL-based protein labeling, compiled from various studies. These values should be considered as a starting point and may require optimization for specific experimental systems.
Table 1: this compound (ANL) Labeling Conditions
| Parameter | Cell Culture (Mammalian) | In Vivo (Drosophila) | In Vivo (Mice) |
| ANL Concentration | 1-4 mM in methionine-free medium[13] | 1% in diet[6] | Added to drinking water or via intraperitoneal injection[12] |
| Labeling Duration | 1-24 hours[13] | 24 hours to several days[2][14] | 6-21 days (diet)[1][2] |
| Mutant MetRS | MetRSL274G, NLL-MetRS[7][15] | MetRSL262G[11][16] | MetRSL274G (Cre-inducible)[7][12] |
Table 2: Click Chemistry Reaction Components (CuAAC)
| Component | Typical Concentration | Purpose |
| Alkyne Probe | 10-100 µM | Reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore) |
| Copper(II) Sulfate (CuSO₄) | 100-200 µM | Copper source for the catalyst |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to generate Cu(I) from Cu(II) |
| Tris-hydroxypropyltriazolylmethylamine (THPTA) | 500 µM | Ligand to stabilize the Cu(I) catalyst |
| Sodium Ascorbate | 1-2.5 mM | Reducing agent to maintain copper in the Cu(I) state |
Experimental Protocols
Protocol 1: ANL Labeling in Mammalian Cell Culture
This protocol describes the labeling of newly synthesized proteins in a specific cell type in a co-culture system or in a homogenous cell line expressing a mutant MetRS.
Materials:
-
Mammalian cells expressing a mutant MetRS (e.g., under a cell-type-specific promoter)
-
Standard cell culture medium
-
Methionine-free cell culture medium
-
This compound (ANL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (see Table 2)
-
Alkyne-biotin or alkyne-fluorophore
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the standard medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
ANL Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 1-4 mM ANL. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the click chemistry reaction cocktail. The final concentrations of the reagents should be as indicated in Table 2. b. Add the alkyne probe (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for visualization). c. Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light if using a fluorescent probe.
-
Downstream Analysis:
-
For Visualization: The labeled proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning.
-
For Affinity Purification: Biotinylated proteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.
-
Protocol 2: In Vivo ANL Labeling in Drosophila
This protocol is adapted for the cell-type-specific labeling of proteins in living Drosophila melanogaster.[11][14][16]
Materials:
-
Drosophila strain expressing a mutant MetRS (e.g., UAS-MetRSL262G)
-
Drosophila driver line with a cell-type-specific Gal4 expression pattern
-
Standard fly food medium
-
This compound (ANL)
Procedure:
-
Genetic Crosses: Set up genetic crosses between the UAS-MetRS strain and the Gal4 driver line to generate progeny expressing the mutant MetRS in the desired cell type.
-
ANL-Containing Food Preparation: Prepare standard fly food and cool it to approximately 50°C. Add ANL to a final concentration of 1% and mix thoroughly. Aliquot the ANL-containing food into vials.[6]
-
Labeling:
-
Long-term labeling: Raise the progeny from the genetic cross on the ANL-containing food.
-
Short-term labeling: Transfer adult flies or larvae to ANL-containing food for a defined period (e.g., 24 hours).[14]
-
-
Tissue Dissection and Lysis: Dissect the tissue of interest from the ANL-fed flies or larvae in cold PBS. Homogenize the tissue in a suitable lysis buffer.
-
Downstream Processing: Proceed with protein quantification and click chemistry as described in Protocol 1 (steps 6-8).
Mandatory Visualizations
Caption: Experimental workflow for cell-type specific protein labeling with ANL.
Caption: Bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 12. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with L-Azidonorleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent labeling of proteins within their native cellular environment is a powerful tool for understanding protein function, tracking their localization, and identifying protein-protein interactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that enables the covalent modification of biomolecules in living systems without the need for toxic copper catalysts.[1][2][3] L-Azidonorleucine (Anl), a non-canonical amino acid and methionine surrogate, can be metabolically incorporated into newly synthesized proteins.[4][5] The azide group on L-Azidonorleucine serves as a handle for subsequent SPAAC with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to attach probes for visualization or affinity purification.[4][6]
This document provides detailed application notes and experimental protocols for the metabolic labeling of proteins with L-Azidonorleucine and their subsequent detection using SPAAC.
Key Applications
-
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): Enables the metabolic labeling and subsequent enrichment of newly synthesized proteins to study changes in the proteome in response to various stimuli.[7]
-
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT): Allows for the visualization of newly synthesized proteins in fixed or living cells to study their localization and dynamics.
-
Cell-Type-Specific Protein Labeling: By using a mutant methionyl-tRNA synthetase (MetRS), the incorporation of L-Azidonorleucine can be restricted to specific cell types within a mixed population or a whole organism.[5][8][9]
-
In Vivo Imaging: The biocompatibility of SPAAC makes it suitable for labeling and tracking proteins in living organisms.[7][10]
Data Presentation
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide. This table provides a comparison of the reaction kinetics for various strained alkynes with a model azide. The choice of cycloalkyne can significantly impact the labeling efficiency, with higher rate constants leading to faster and more complete reactions.
| Strained Alkyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | ~2 x 10⁻³ | [1] |
| DIBO (4-dibenzocyclooctynol) | 0.0567 ± 0.0027 | [11] |
| DIBO-ketone | 0.2590 ± 0.0067 | [11] |
| DIFO (difluorinated cyclooctyne) | High reactivity | [11][12] |
| BCN (bicyclo[6.1.0]nonyne) | High reactivity | [4] |
| m[9+1]CPP | 9.6 x 10⁻³ | [13] |
| [9+1]CPP | 2.2 x 10⁻³ | [13] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidonorleucine
This protocol describes the incorporation of L-Azidonorleucine into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Methionine-free medium
-
L-Azidonorleucine hydrochloride (Anl)
-
Dialyzed Fetal Bovine Serum (dFBS)
Procedure:
-
Cell Culture: Culture mammalian cells to approximately 70-80% confluency using standard cell culture techniques.
-
Methionine Depletion:
-
L-Azidonorleucine Labeling (Pulse):
-
Prepare a stock solution of this compound in sterile water or PBS. A recommended starting concentration for the stock solution is 50 mM.
-
Add L-Azidonorleucine to the methionine-free medium to a final concentration of 50 µM.[14][15] The optimal concentration may vary depending on the cell line and experimental goals and can range from 1.5 mM for some applications.[4]
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a desired period (e.g., 4 hours for a pulse-labeling experiment).[14][15]
-
-
Chase (Optional):
-
To chase the labeled proteins, aspirate the L-Azidonorleucine-containing medium.
-
Wash the cells once with PBS.
-
Add complete medium containing methionine and incubate for the desired chase period.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and proceed to the SPAAC reaction or store the cell pellet at -80°C.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Detection
This protocol describes the labeling of L-Azidonorleucine-containing proteins with a strained alkyne probe (e.g., DBCO-fluorophore) for in-gel fluorescence detection.
Materials:
-
Cell lysate containing L-Azidonorleucine-labeled proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-TAMRA, DBCO-AF488)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the DBCO-functionalized fluorescent probe. A final probe concentration of 10-100 µM is a good starting point.
-
The reaction is typically performed in PBS or the lysis buffer.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours. The reaction time can be optimized based on the kinetics of the chosen strained alkyne.
-
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Resolve the protein samples on an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.
-
Visualizations
Caption: Experimental workflow for protein labeling using L-Azidonorleucine and SPAAC.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 15. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-Azidonorleucine hydrochloride off-target effects and background
Welcome to the technical support center for L-Azidonorleucine hydrochloride (ANL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ANL in metabolic labeling experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Background and Mechanism of Action
L-Azidonorleucine (ANL) is an unnatural amino acid and a surrogate for methionine.[1][2][3] It is utilized in bio-orthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) to study newly synthesized proteins.[1][2] Unlike some other methionine analogs, ANL is not incorporated into proteins by the endogenous machinery of eukaryotic cells.[4][5] Its incorporation requires the presence of a specifically engineered mutant methionyl-tRNA synthetase (MetRS), such as MetRSL262G or NLL-MetRS.[4][6][7] This requirement allows for cell-type-specific labeling of nascent proteins in a mixed cell population or a whole organism.[2][5][7]
Once incorporated into proteins, the azide group of ANL can be detected through highly specific and efficient "click chemistry" reactions.[3] These bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the attachment of reporter molecules like fluorophores or biotin for downstream analysis.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While extensive data on direct molecular off-targets of ANL are not widely reported, potential issues can arise from metabolic stress or non-specific labeling. It is crucial to perform control experiments to assess cell viability and rule out artifacts.
-
Cytotoxicity: High concentrations of ANL or prolonged exposure may induce cellular stress. It is recommended to determine the optimal concentration and incubation time for your specific cell type or model organism by performing a dose-response curve and assessing cell viability (e.g., using a standard cytotoxicity assay).
-
Metabolic Perturbation: As a methionine surrogate, ANL competes with endogenous methionine for incorporation by the mutant MetRS. Methionine depletion in the culture medium can improve ANL incorporation efficiency but may also affect cellular metabolism.[8]
-
Non-Specific Labeling/Background: In the absence of the mutant MetRS, ANL incorporation is negligible.[7] However, background signal in downstream detection steps can be a concern. This may arise from endogenously biotinylated proteins (in the case of biotin-based detection) or non-specific binding of detection reagents.[9] Including a negative control group (cells not expressing the mutant MetRS but treated with ANL) is essential to identify any non-specific signal.
Q2: How do I prepare and store this compound?
Proper handling and storage are critical for the successful use of ANL.
| Parameter | Recommendation |
| Solubility | Soluble in water up to 100 mM.[1] |
| Stock Solution Preparation | Dissolve this compound in sterile water or a suitable buffer. If preparing a stock solution in water, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[3] If precipitation occurs, gentle heating or sonication can aid dissolution.[3] |
| Storage of Stock Solution | Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. |
Q3: What is the recommended concentration of ANL for cell labeling?
The optimal concentration of ANL can vary significantly depending on the experimental system.
| Experimental System | Recommended Concentration Range |
| Mammalian Cell Culture | Typically in the low millimolar range (e.g., 1-4 mM). |
| In Vivo (i.p. injection) | Doses ranging from 4-400 mM have been suggested, with lower doses for longer labeling periods.[3] |
| In Vivo (drinking water) | An average daily intake of 0.9 mg/day/g of body weight has been recommended for labeling neuronal populations in the brain over 21 days.[3] |
| Drosophila | A final concentration of 4 mM in the fly food medium is commonly used.[6] |
It is highly recommended to optimize the concentration for your specific application to achieve a balance between efficient labeling and minimal cytotoxicity.
Troubleshooting Guides
Problem 1: Low or No Signal After Click Chemistry Detection
| Possible Cause | Troubleshooting Step |
| Low ANL Incorporation | - Optimize ANL concentration and incubation time. - Reduce the concentration of methionine in the culture medium during labeling.[8] - Confirm the expression and activity of the mutant MetRS in your cells. |
| Ineffective Click Reaction | - Use freshly prepared reagents, especially the sodium ascorbate solution for CuAAC.[10] - Ensure the copper catalyst is not oxidized. The reaction mixture should be used immediately after preparation.[11] - Avoid buffers containing metal chelators (e.g., EDTA, Tris) that can inactivate the copper catalyst.[10][11] - Increase the concentration of the azide/alkyne probe.[10] |
| Inadequate Fixation/Permeabilization | - Ensure cells are properly fixed and permeabilized to allow click chemistry reagents access to the labeled proteins.[11] |
| Degraded Reagents | - Check the expiration dates and storage conditions of ANL and click chemistry reagents. |
Problem 2: High Background or Non-Specific Signal
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of Detection Reagents | - Increase the number of wash steps after the click reaction. - Include appropriate blocking steps in your protocol. |
| Endogenously Biotinylated Proteins (for biotin-based detection) | - Perform a control experiment where the click reaction is omitted to assess the level of endogenous biotin.[9] |
| False Positives from Sample Processing | - Alkylate protein samples with iodoacetamide (IAA) or N-ethylmaleimide (NEM) before the click reaction to block free thiols, which can sometimes react non-specifically.[4][9] |
| Contamination | - Ensure all buffers and reagents are free from contaminants that might fluoresce or bind to the detection reagents. |
Experimental Protocols & Visualizations
Key Experiment: Cell-Type Specific Protein Labeling using ANL
This protocol outlines the general steps for labeling newly synthesized proteins in a specific cell population expressing a mutant MetRS.
1. Cell Preparation and ANL Incubation:
-
Culture cells, including a negative control cell line that does not express the mutant MetRS.
-
Replace the standard culture medium with a methionine-free medium for a short period to deplete intracellular methionine stores.
-
Add ANL to the medium at the optimized concentration and incubate for the desired labeling period.
2. Cell Lysis and Protein Extraction:
-
Wash the cells to remove unincorporated ANL.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total protein concentration.
3. (Optional) Alkylation:
-
To reduce background, treat the protein lysate with an alkylating agent like iodoacetamide (IAA) to block free cysteine residues.[4]
4. Click Chemistry Reaction:
-
Perform either a CuAAC or SPAAC reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group on the incorporated ANL.
-
For CuAAC, mix the protein lysate with the alkyne probe, a copper(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
5. Downstream Analysis:
-
For Biotin-labeled proteins: Perform affinity purification using streptavidin-coated beads to enrich the newly synthesized proteins. The enriched proteins can then be analyzed by Western blotting or mass spectrometry.
-
For Fluorescently-labeled proteins: Analyze the protein lysate by in-gel fluorescence or perform fluorescence microscopy on fixed cells.
Caption: General workflow for ANL-based metabolic labeling of proteins.
Signaling Pathway: Mechanism of ANL Incorporation
The diagram below illustrates the molecular mechanism enabling cell-type-specific protein labeling with ANL.
Caption: Mechanism of cell-specific ANL incorporation via mutant MetRS.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 5. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 7. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
Optimizing L-Azidonorleucine Hydrochloride Concentration for Cellular Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-Azidonorleucine (ANL) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Azidonorleucine (ANL) hydrochloride and why is it used in cell biology research?
A1: L-Azidonorleucine hydrochloride is a synthetic amino acid, specifically a methionine surrogate.[1][2] It contains an azide group, which allows for its detection and visualization through a bio-orthogonal chemical reaction known as "click chemistry".[1][2] In cell biology, ANL is used for metabolic labeling of newly synthesized proteins to study protein dynamics, localization, and interactions.[3][4][5]
Q2: How is ANL incorporated into newly synthesized proteins?
A2: ANL is incorporated into proteins during translation in place of methionine.[3][4][5] However, wild-type methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its tRNA, does not efficiently recognize ANL.[6][7] Therefore, for efficient incorporation of ANL, cells must be engineered to express a mutant version of MetRS (e.g., MetRS-NLL or MetRSL262G) that preferentially recognizes and utilizes ANL.[6][7][8] This requirement for a mutant MetRS allows for cell-type-specific labeling in mixed cell populations or in whole organisms.[6][8]
Q3: What is the recommended starting concentration of ANL for cell culture experiments?
A3: The optimal concentration of ANL can vary significantly depending on the cell type, the expression level of the mutant MetRS, and the specific experimental goals. However, a common starting concentration range for mammalian cell culture is 1-4 mM.[8] For instance, CHO cells have been successfully labeled using 1.5 mM ANL for 6 hours.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long should I incubate my cells with ANL?
A4: The incubation time with ANL will depend on the turnover rate of your protein of interest and the desired labeling intensity. Short incubation times (e.g., 1-6 hours) are typically used to label newly synthesized proteins and study rapid changes in protein synthesis.[2] Longer incubation times may be necessary for labeling less abundant proteins or for achieving higher labeling density. However, prolonged exposure to high concentrations of ANL can lead to cytotoxicity, so it is important to optimize both concentration and incubation time.
Q5: Is ANL toxic to cells?
A5: Like many amino acid analogs, high concentrations or prolonged exposure to ANL can be toxic to cells. The toxicity can vary between different cell types. Therefore, it is essential to perform a cell viability assay (e.g., MTT or MTS assay) to determine the maximum non-toxic concentration of ANL for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during ANL labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| No or very low ANL labeling signal | Inefficient expression or activity of mutant MetRS. | - Verify the expression of the mutant MetRS in your cells using Western blot or qPCR.- Ensure that the correct mutant MetRS construct for your specific non-canonical amino acid is being used.[6][7]- Optimize transfection or transduction efficiency to ensure a high percentage of cells express the mutant enzyme. |
| Suboptimal ANL concentration. | - Perform a dose-response experiment to determine the optimal ANL concentration for your cell line (typically in the range of 1-4 mM).[8] | |
| Insufficient incubation time. | - Increase the incubation time with ANL, especially for proteins with a slow turnover rate. | |
| Degradation of ANL in culture medium. | - Prepare fresh ANL solutions for each experiment. While generally stable, prolonged storage in solution at 37°C could lead to degradation. | |
| Inefficient click chemistry reaction. | - Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, temperature).- Use fresh click chemistry reagents. | |
| High background signal in Western blot or imaging | Non-specific binding of the detection reagent (e.g., streptavidin-HRP or fluorescent probe). | - Increase the number and duration of washing steps after incubation with the detection reagent.[1][3][7][8]- Optimize the blocking step by trying different blocking buffers (e.g., 5% BSA or non-fat milk in TBST) and increasing the blocking time.[3][7][8]- Titrate the concentration of the detection reagent to find the optimal signal-to-noise ratio.[1][3] |
| Endogenous biotinylated proteins (if using streptavidin-based detection). | - Perform a control experiment without ANL labeling to assess the level of endogenous biotinylated proteins.- Consider using a different detection method that is not based on biotin-streptavidin interaction. | |
| Contamination of reagents or buffers. | - Use high-purity water and fresh, filtered buffers for all steps. | |
| Observed cytotoxicity | ANL concentration is too high. | - Perform a cell viability assay (e.g., MTT, MTS) to determine the maximum non-toxic concentration of ANL for your cell line.[9]- Reduce the ANL concentration and/or the incubation time. |
| Off-target effects of ANL. | - Investigate potential off-target effects, such as impacts on signaling pathways like the mTOR pathway, which is sensitive to amino acid levels.[10][11][12][13][14]- Perform control experiments to assess the physiological state of the cells during ANL treatment. |
Experimental Protocols
Protocol 1: Determining Optimal ANL Concentration using a Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (ANL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of ANL in complete cell culture medium. A suggested range is 0.1 mM to 10 mM. Include a no-ANL control.
-
Remove the medium from the cells and replace it with the ANL-containing medium.
-
Incubate the cells for the desired labeling time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-ANL control. The optimal ANL concentration should be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing ANL Labeling Efficiency by Western Blot
Materials:
-
Cells expressing mutant MetRS
-
Complete cell culture medium
-
Optimal, non-toxic concentration of ANL (determined from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate, reducing agent like sodium ascorbate)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells expressing the mutant MetRS and control cells (not expressing the mutant MetRS) in separate dishes.
-
Incubate the cells with the optimal concentration of ANL for the desired time. Include a no-ANL control for both cell types.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform the click chemistry reaction on equal amounts of protein from each sample by adding the alkyne-biotin, copper catalyst, and reducing agent. Incubate at room temperature for 1 hour.
-
Run the biotinylated proteins on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add the chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system. A strong signal should only be observed in the lane corresponding to cells expressing the mutant MetRS and treated with ANL.
Visualizations
Caption: Experimental workflow for optimizing and utilizing L-Azidonorleucine.
Caption: Troubleshooting logic for no or low ANL labeling signal.
Caption: Potential influence of ANL on the mTOR signaling pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 5. Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Azidonorleucine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of L-Azidonorleucine (ANL) hydrochloride. This resource is intended for researchers, scientists, and drug development professionals utilizing this non-canonical amino acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Azidonorleucine hydrochloride and what is its primary application?
This compound is an unnatural amino acid that serves as a surrogate for methionine.[1] Its primary use is in the bio-orthogonal labeling of newly synthesized proteins for techniques such as BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) and FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging). A key feature of L-Azidonorleucine is that its incorporation into proteins requires the presence of a mutated methionyl-tRNA synthetase (MetRS), which allows for cell-type-specific protein labeling.[2][3][4]
Q2: Is this compound cytotoxic?
The cytotoxicity of this compound can be variable and may depend on the specific cell type, concentration, and duration of exposure. Safety Data Sheets (SDS) from different suppliers provide conflicting information. One source classifies it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, while another indicates it is not a hazardous substance.
Direct, quantitative cytotoxicity data, such as IC50 values, are not widely published. Therefore, it is crucial for researchers to determine the cytotoxic potential of this compound within their specific experimental model.
Q3: What are the potential mechanisms of this compound cytotoxicity?
While specific pathways have not been fully elucidated for this compound, potential mechanisms of cytotoxicity for non-canonical amino acids could include:
-
Induction of metabolic stress: Introduction of an unnatural amino acid may disrupt normal cellular metabolism.
-
Inhibition of protein synthesis: At high concentrations, non-canonical amino acids could interfere with the function of wild-type aminoacyl-tRNA synthetases, leading to a reduction in overall protein synthesis.
-
Generation of dysfunctional proteins: The incorporation of L-Azidonorleucine in place of methionine could alter the structure and function of essential proteins, leading to cellular stress and apoptosis.
-
Off-target effects: The free amino acid may have unforeseen interactions with cellular components independent of its incorporation into proteins.
Q4: How can I determine a safe working concentration for this compound in my experiments?
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. A standard approach is to use a cell viability assay, such as the MTT or LDH assay, to assess the impact of a range of concentrations on cell health.
Q5: Are there any known in vivo studies using L-Azidonorleucine?
Yes, L-Azidonorleucine has been used in in vivo studies with organisms such as Drosophila and mice, suggesting that there are concentrations that are tolerated by living systems.[2][5] For instance, in Drosophila, a concentration of 4 mM in the food medium has been used for metabolic labeling.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed after treatment with this compound. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value and identify a lower, non-toxic concentration. Reduce the incubation time. |
| The cell line is particularly sensitive to this amino acid analog. | Test a range of concentrations, starting from a very low dose, to find a suitable window for your specific cell line. | |
| Contamination of the this compound stock solution. | Ensure the stock solution is sterile-filtered. Prepare fresh solutions for each experiment. | |
| Inconsistent results in cell viability assays. | Variability in cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere and resume proliferation before adding the compound. |
| Interference of this compound with the assay chemistry. | Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT). | |
| Fluctuation in incubation times. | Standardize all incubation times for cell treatment and assay development. | |
| No incorporation of L-Azidonorleucine into proteins is observed. | Absence of the required mutant methionyl-tRNA synthetase (MetRS). | Confirm that the cells have been successfully transfected or transduced to express the appropriate mutant MetRS.[2][3][4] |
| Insufficient concentration of this compound. | Increase the concentration of this compound, ensuring it remains below the cytotoxic level. | |
| Competition with methionine in the culture medium. | Use methionine-free medium or a medium with a reduced concentration of methionine during the labeling period. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with medium but without the compound (negative control).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Protocol 2: Assessment of Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with a serial dilution of this compound as described previously. Include controls for spontaneous LDH release (cells in medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Troubleshooting logic for high cell death in experiments.
Caption: Hypothesized signaling pathways for ANL-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal in FUNCAT with L-Azidonorleucine
Welcome to the technical support center for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) using L-Azidonorleucine (ANL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for robust and reliable signal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of FUNCAT with L-Azidonorleucine (ANL)?
A1: FUNCAT with ANL is a powerful technique for cell-specific labeling of newly synthesized proteins. Unlike other methionine analogs like L-azidohomoalanine (AHA), ANL is not incorporated into proteins by wild-type methionyl-tRNA synthetase (MetRS) due to its bulkier side chain.[1][2] This enables researchers to express a mutated version of MetRS (e.g., MetRSL274G) in specific cell populations, restricting ANL incorporation and subsequent fluorescent labeling to only those cells.[1][3]
Q2: I am not seeing any fluorescent signal in my ANL-FUNCAT experiment. What are the primary areas to troubleshoot?
A2: A complete lack of signal in an ANL-FUNCAT experiment can typically be traced back to one of three key stages:
-
Metabolic Labeling: Inefficient incorporation of ANL into newly synthesized proteins.
-
Click Chemistry Reaction: Failure of the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
-
Mutant MetRS Expression and Activity: Lack of a functional mutant MetRS in the target cells.
The troubleshooting guides below will walk you through each of these areas in detail.
Troubleshooting Guides
Guide 1: Issues with Metabolic Labeling
This guide addresses problems related to the incorporation of L-Azidonorleucine into proteins within the cell.
| Question | Possible Cause | Recommended Solution |
| Why is my FUNCAT signal weak or absent after ANL incubation? | 1. Suboptimal ANL Concentration: The concentration of ANL in the culture medium may be too low for efficient incorporation. | - Optimize the ANL concentration. Start with a range of 1-4 mM for cell culture experiments and adjust as needed based on your cell type and experimental goals.[4] - For in vivo experiments, dosage will vary significantly. For example, intraperitoneal injections in mice might range from 50-100 µg/g body weight.[5] |
| 2. Insufficient Incubation Time: The labeling period may be too short to allow for detectable levels of protein synthesis and ANL incorporation. | - Increase the incubation time. Labeling times can range from 1 to 24 hours depending on the protein synthesis rate of your cell type.[5] | |
| 3. Competition with Methionine: High levels of methionine in the culture medium can outcompete ANL for binding to the mutant MetRS. | - Use methionine-free medium for the labeling step. A brief period of methionine starvation prior to adding ANL can enhance incorporation. | |
| 4. ANL Cytotoxicity: High concentrations of ANL or prolonged incubation times can be toxic to some cell types, leading to decreased protein synthesis. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of ANL for your specific cells. - If cytotoxicity is observed, reduce the ANL concentration or the incubation time. | |
| 5. Poor Cell Health: Unhealthy or senescent cells will have lower rates of protein synthesis. | - Ensure cells are healthy, within a low passage number, and not overly confluent. - Use fresh culture medium and serum. |
Guide 2: Click Chemistry Reaction Failures
This section focuses on troubleshooting the chemical ligation step where the fluorescent probe is attached to the ANL-labeled proteins.
| Question | Possible Cause | Recommended Solution |
| How can I be sure my click reaction is working? | 1. Incorrect Reagent Order: The order of addition of click chemistry reagents is critical for an efficient reaction. | - Always add the copper (II) sulfate solution to the reaction mixture after the reducing agent (e.g., sodium ascorbate) and the copper-chelating ligand (e.g., THPTA). This ensures the presence of the active Cu(I) catalyst. |
| 2. Oxidized Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | - Prepare the sodium ascorbate solution fresh for each experiment. - Degas solutions to remove dissolved oxygen. | |
| 3. Presence of Chelating Agents: Buffers containing chelating agents like EDTA or Tris can sequester copper ions, inhibiting the reaction. | - Avoid using Tris-based buffers for the click reaction. - If your protein sample contains EDTA or other chelators, remove them by dialysis or buffer exchange prior to the click reaction. | |
| 4. Suboptimal pH: The click reaction is pH-sensitive. | - Ensure the pH of the reaction buffer is between 7.5 and 8.5 for optimal efficiency. | |
| 5. Degraded or Low-Quality Reagents: The azide or alkyne probes may be degraded. | - Use high-quality, fresh reagents. Store fluorescent probes protected from light. - Increase the concentration of the fluorescent probe (typically a 2- to 10-fold molar excess over the estimated amount of incorporated ANL). |
Guide 3: Verifying Mutant MetRS Functionality
Successful ANL-FUNCAT is entirely dependent on the expression and activity of the mutant methionyl-tRNA synthetase.
| Question | Possible Cause | Recommended Solution |
| How do I confirm that my cells are expressing a functional mutant MetRS? | 1. No or Low Expression of Mutant MetRS: The cells may not be expressing the mutant enzyme due to issues with transfection, transduction, or transgene silencing. | - Western Blot: Perform a western blot on cell lysates using an antibody against the mutant MetRS or a tag appended to it (e.g., FLAG, HA). - RT-qPCR: Use quantitative PCR to measure the mRNA levels of the mutant MetRS. - Fluorescent Reporter: If the mutant MetRS is part of a fusion protein with a fluorescent reporter (e.g., GFP), use fluorescence microscopy to confirm its expression. |
| 2. Non-functional Mutant MetRS: The expressed mutant enzyme may be misfolded or otherwise inactive. | - Functional Assay: The most direct functional assay is a pilot FUNCAT experiment. Compare the signal in cells expressing the mutant MetRS to wild-type cells (which should show no signal). - BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging): As an alternative to FUNCAT, perform BONCAT by clicking a biotin-alkyne to the ANL-labeled proteins, followed by a streptavidin-HRP western blot. This can be a more sensitive method for detecting initial incorporation. | |
| 3. Incorrect Mutant MetRS Variant: Different mutant MetRS variants have varying efficiencies for ANL incorporation. | - Ensure you are using a validated mutant MetRS known to efficiently incorporate ANL, such as MetRSL274G. |
Experimental Protocols
Protocol 1: ANL Metabolic Labeling in Cultured Cells
-
Cell Seeding: Plate cells on coverslips or in culture dishes to achieve 60-80% confluency on the day of the experiment.
-
Methionine Depletion (Optional but Recommended): Gently wash the cells twice with pre-warmed, methionine-free DMEM or your base medium. Incubate the cells in methionine-free medium for 30-60 minutes.
-
ANL Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-Azidonorleucine (typically 1-4 mM).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated ANL.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Proceed to Click Chemistry: The fixed and permeabilized cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Detection
Note: Perform all steps at room temperature and protected from light.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes below are for one well of a 24-well plate.
-
PBS (pH 7.8): 435 µL
-
Fluorescent Alkyne Probe (10 mM stock in DMSO): 2.5 µL (final concentration 50 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water): 50 µL (final concentration 10 mM)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water): 10 µL (final concentration 1 mM)
-
Copper (II) Sulfate (CuSO₄) (100 mM stock in water): 2.5 µL (final concentration 0.5 mM)
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Stain the nuclei with a fluorescent DNA dye (e.g., DAPI) for 5 minutes.
-
Final Washes and Mounting: Wash the cells twice more with PBS and mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: Experimental workflow for FUNCAT with L-Azidonorleucine.
Caption: Troubleshooting logic for poor FUNCAT signal with L-Azidonorleucine.
References
- 1. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 4. A Mutant Methionyl-tRNA Synthetase-Based toolkit to assess induced-Mesenchymal Stromal Cell secretome in mixed-culture disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
Technical Support Center: Improving Protein Yield in BONCAT with L-Azidonorleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Azidonorleucine (ANL) for Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT).
Troubleshooting Guide
Low protein yield or inefficient labeling can be a significant hurdle in BONCAT experiments. This guide addresses common issues encountered when using L-Azidonorleucine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Labeling | Inefficient expression or activity of the mutant methionyl-tRNA synthetase (MetRS). | - Verify the expression of the mutant MetRS (e.g., MetRSL274G) via Western blot or RT-PCR. - Optimize the transfection or transduction efficiency of the MetRS-expressing vector. - Ensure the correct mutant MetRS variant is being used, as wild-type MetRS does not efficiently incorporate ANL.[1][2][3][4] |
| Suboptimal L-Azidonorleucine (ANL) concentration. | - Titrate the ANL concentration to find the optimal balance between labeling efficiency and cell viability. Concentrations typically range from 1 mM to 4 mM.[1][5] - Perform a dose-response experiment to determine the ideal concentration for your specific cell type and experimental duration. | |
| Insufficient incubation time with ANL. | - Increase the labeling period. Incubation times can range from a few hours to over 24 hours, depending on the protein synthesis rate of the cells.[1][6] | |
| Presence of high concentrations of methionine in the medium. | - While ANL incorporation can occur in the presence of methionine with a highly active mutant MetRS, depleting methionine from the culture medium prior to and during ANL labeling can improve incorporation efficiency.[7] | |
| High Background/Non-specific Binding | Endogenously biotinylated proteins. | - Include a control sample that has not been treated with ANL but has undergone the entire click chemistry and purification workflow to identify endogenously biotinylated proteins.[8] |
| Non-specific binding to affinity resin (e.g., streptavidin beads). | - Increase the stringency of the wash buffers during affinity purification. This can include increasing the detergent concentration (e.g., SDS) or salt concentration. - Perform a pre-clearing step by incubating the cell lysate with the affinity resin before the click reaction to remove proteins that non-specifically bind to the beads. | |
| Contamination with proteins from serum in the culture medium. | - For secretome analysis, consider using serum-free medium or medium supplemented with dialyzed fetal bovine serum (FBS) to reduce contamination from serum proteins.[9] | |
| Cell Toxicity or Altered Physiology | High concentration of ANL. | - As mentioned above, optimize the ANL concentration. High concentrations can affect cell proliferation.[1] - Perform cell viability assays (e.g., trypan blue exclusion, MTT assay) at different ANL concentrations to determine the maximum non-toxic concentration. |
| Effects of mutant MetRS expression. | - Use a control cell line that does not express the mutant MetRS to assess any physiological changes caused by the expression of the synthetase itself. - Compare the proteome of cells with and without mutant MetRS expression to identify any unintended alterations. |
Frequently Asked Questions (FAQs)
Q1: Why should I use L-Azidonorleucine (ANL) instead of other methionine analogs like L-Azidohomoalanine (AHA)?
A1: L-Azidonorleucine is not efficiently incorporated by the wild-type methionyl-tRNA synthetase (MetRS) found in mammalian cells.[3][4] This unique property allows for cell-selective protein labeling. By expressing a mutant MetRS (e.g., MetRSL274G) in a specific cell population, you can ensure that only the proteins synthesized in those cells are labeled with ANL, even in a mixed culture or a whole organism.[1][2][10] This is particularly advantageous for studying the proteome of a specific cell type within a complex environment.
Q2: What is the recommended starting concentration and incubation time for ANL?
A2: The optimal concentration and incubation time can vary depending on the cell type and experimental goals. A good starting point for many mammalian cell lines is an ANL concentration of 1.5 mM to 4 mM.[1][2] Incubation times can range from 4 hours to 24 hours.[7][9] It is highly recommended to perform a pilot experiment to optimize these parameters for your specific system to achieve sufficient labeling without inducing cytotoxicity.[1]
Q3: Do I need to use methionine-free medium for ANL labeling?
A3: Because the mutant MetRS has a higher specificity for ANL over methionine, labeling can be achieved in standard growth medium containing methionine.[7] However, for experiments requiring maximal ANL incorporation, depleting methionine from the culture medium for a short period before and during the ANL pulse can enhance labeling efficiency.
Q4: How can I confirm that my mutant MetRS is active and incorporating ANL?
A4: You can verify the activity of your mutant MetRS through a few methods:
-
Western Blot: After labeling with ANL and performing the click reaction with a biotin-alkyne probe, you can detect newly synthesized, biotinylated proteins on a Western blot using streptavidin-HRP. A clear signal in cells expressing the mutant MetRS and treated with ANL, which is absent in wild-type cells treated with ANL, indicates successful incorporation.
-
Fluorescence Microscopy: By using a fluorescent alkyne probe in the click reaction, you can visualize the incorporation of ANL into newly synthesized proteins within the cells expressing the mutant MetRS.[7][10]
-
Mass Spectrometry: The most definitive method is to perform a small-scale BONCAT experiment followed by mass spectrometry to identify ANL-labeled peptides.
Q5: What are the key control experiments to include in my ANL-BONCAT workflow?
A5: To ensure the validity of your results, the following controls are essential:
-
No ANL control: Cells expressing the mutant MetRS but not treated with ANL. This control helps to identify non-specific binding to the affinity resin.
-
Wild-type MetRS control: Cells that do not express the mutant MetRS but are treated with ANL. This confirms that ANL is not being incorporated by the endogenous machinery.[10]
-
No click reaction control: ANL-labeled cell lysate that does not undergo the click chemistry reaction. This also serves as a control for non-specific binding to the affinity resin.
Quantitative Data
The following tables summarize quantitative data from studies utilizing BONCAT to provide an indication of the expected outcomes.
Table 1: Comparison of Proteins Identified in BONCAT and pSILAC Experiments
This table, adapted from a study combining BONCAT with pulsed stable isotope labeling with amino acids in cell culture (pSILAC), demonstrates the superior ability of BONCAT to enrich and identify newly synthesized proteins, especially over short timeframes. While this study used AHA, the principles of enrichment and improved detection of newly synthesized proteins are directly applicable to ANL-BONCAT.
| Labeling Time | Method | Number of Proteins Quantified |
| 4 hours | pSILAC | 589 |
| BONCAT (with AHA) | 1931 | |
| 30 minutes | pSILAC | 9 |
| BONCAT (with AHA) | 1484 | |
| (Data adapted from Bagert et al., 2014)[11] |
Table 2: Proteins with Altered Synthesis in Hippocampal Neurons During Spatial Memory Formation Identified by ANL-BONCAT and SWATH-MS
This table presents a selection of the 156 proteins identified with significantly altered synthesis in the hippocampus of mice during spatial memory formation, showcasing the power of ANL-BONCAT for in vivo discovery proteomics.
| Protein | Gene Symbol | Function | Fold Change in Synthesis (Trained vs. Non-trained) |
| Alpha-adaptin | Ap2a1 | Clathrin-mediated endocytosis | Increased |
| Neuron-specific enolase | Eno2 | Glycolysis | Increased |
| V-type proton ATPase subunit B2 | Atp6v1b2 | Proton transport | Increased |
| Protein phosphatase 2A subunit A alpha isoform | Ppp2r1a | Signal transduction | Increased |
| (Data from Evans et al., 2020)[6][12] |
Experimental Protocols & Visualizations
General Experimental Workflow for Cell-Selective BONCAT with L-Azidonorleucine
The following diagram illustrates the key steps in a typical cell-selective BONCAT experiment using L-Azidonorleucine.
Detailed Methodologies
1. Expression of Mutant Methionyl-tRNA Synthetase (MetRSL274G)
-
Vector Construction: The coding sequence for the mutant MetRS (e.g., mouse MetRS with the L274G mutation) is cloned into a suitable expression vector (e.g., lentiviral or plasmid vector). An epitope tag (e.g., Myc-tag) can be added to facilitate the verification of expression.[1]
-
Cell Transduction/Transfection: The target cells are transduced or transfected with the MetRSL274G-expressing vector. For stable expression, a selection marker (e.g., puromycin resistance) can be included, and cells are cultured in the presence of the selection agent.
-
Verification of Expression: Expression of the mutant MetRS is confirmed by Western blotting using an antibody against the epitope tag or by RT-qPCR.
2. L-Azidonorleucine (ANL) Labeling
-
Medium Preparation: Prepare complete growth medium. For secretome studies, consider using serum-free or dialyzed FBS-containing medium.[9]
-
ANL Addition: Add L-Azidonorleucine to the culture medium to the desired final concentration (e.g., 1.5 - 4 mM).[1][2]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions.
3. Cell Lysis and Protein Extraction
-
Harvesting: After incubation, wash the cells with ice-cold PBS to remove residual ANL.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Click Chemistry Reaction
-
Alkylation (Optional but Recommended): To reduce non-specific background, proteins can be alkylated with iodoacetamide (IAA).[12]
-
Reaction Setup: To the cell lysate, add the click chemistry reaction components: a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and the alkyne-biotin probe.
-
Incubation: Incubate the reaction mixture, typically for 1-2 hours at room temperature, protected from light.
5. Affinity Purification of Labeled Proteins
-
Bead Incubation: Add streptavidin-coated magnetic or agarose beads to the lysate after the click reaction and incubate to allow the biotinylated proteins to bind.
-
Washing: Pellet the beads and wash them extensively with high-stringency buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for Western blot analysis or using specific elution buffers compatible with mass spectrometry.
Signaling Pathway Diagram: mTOR Pathway in Protein Synthesis Control
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis. Its activity is relevant in the context of BONCAT studies as it directly influences the rate of translation.
References
- 1. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 9. Comparative analysis of differentially secreted proteins in serum-free and serum-containing media by using BONCAT and pulsed SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
L-Azidonorleucine hydrochloride stability in culture media
Welcome to the technical support center for L-Azidonorleucine hydrochloride (ANL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, use, and troubleshooting of ANL in cell culture applications for metabolic labeling of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
A1: this compound is an unnatural amino acid that serves as a surrogate for methionine.[1][2] It is used in a technique called Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to label newly synthesized proteins.[3] For ANL to be incorporated into proteins, cells must express a mutant methionyl-tRNA synthetase (MetRS), as the wild-type enzyme does not efficiently recognize it.[4][5] This allows for cell-specific labeling of proteins.[5][6] The incorporated azide group can then be detected via "click chemistry" with an alkyne-containing probe for visualization or purification.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water up to 100 mM.[2] It is recommended to prepare stock solutions in sterile water or a compatible buffer. For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to six months), it is best to store aliquots at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture media?
Data Presentation: Qualitative Stability of this compound in Culture Media
| Parameter | Recommendation/Observation | Rationale |
| Working Concentration | Typically 1-4 mM in methionine-free media.[1][4] | To ensure sufficient availability for protein synthesis without inducing significant cytotoxicity. The optimal concentration should be determined empirically for each cell type. |
| Incubation Time | Commonly used for 4-24 hours.[6] | Successful labeling in these timeframes indicates adequate stability. Longer incubations may require replenishment. |
| Media Pre-warming | Pre-warm media containing ANL to 37°C before use. | Standard cell culture practice; no evidence suggests ANL is heat-labile at this temperature. |
| Light Exposure | Minimize exposure to direct, intense light. | While not reported as highly light-sensitive, it is good practice for all reagents. |
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
| Possible Cause | Troubleshooting Step |
| Inefficient incorporation of ANL | - Confirm expression of mutant MetRS: Ensure that the cell line is correctly expressing the required mutant methionyl-tRNA synthetase. Wild-type MetRS does not efficiently incorporate ANL.[4][5] - Optimize ANL concentration: Titrate the concentration of ANL in your culture medium. Start with the recommended concentration for your cell type (if available) and test a range to find the optimal balance between labeling efficiency and cell health.[5] - Use methionine-free medium: The presence of methionine will compete with ANL for incorporation into proteins. Ensure you are using a methionine-depleted or methionine-free medium for the labeling step.[4] - Check cell viability: High concentrations of ANL or prolonged incubation times can be cytotoxic to some cell lines. Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy during the labeling period. |
| Inefficient Click Reaction | - Use fresh reagents: Prepare fresh solutions of the copper catalyst, reducing agent (e.g., sodium ascorbate), and the alkyne probe for each experiment. The copper (I) catalyst is prone to oxidation.[9] - Optimize reagent concentrations: Ensure the correct concentrations of all click chemistry reagents are used. A molar excess of the alkyne probe is often recommended.[9] - Avoid interfering substances: Buffers containing chelating agents like EDTA or high concentrations of reducing agents like DTT can interfere with the copper catalyst.[10] Tris-based buffers may also chelate copper.[9] Perform buffer exchange if necessary. - Ensure proper fixation and permeabilization: For intracellular protein labeling, cells must be adequately fixed and permeabilized to allow the click chemistry reagents to access the ANL-labeled proteins.[10] |
| Degradation of ANL | - Prepare fresh ANL-containing media: For long incubation periods, consider replacing the media with freshly prepared ANL-containing media to ensure a constant supply of the intact amino acid. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the alkyne probe | - Increase washing steps: After the click reaction, perform additional washes to remove any unbound alkyne probe. - Include a blocking step: For imaging applications, a blocking step (e.g., with BSA) after permeabilization and before the click reaction may reduce non-specific binding. |
| Endogenously biotinylated proteins (if using a biotin-alkyne probe) | - Perform a no-ANL control: Culture cells without ANL but perform the click reaction and subsequent detection steps. This will reveal any signal from endogenously biotinylated proteins.[11] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Culture Medium
This protocol provides a method to indirectly assess the stability of ANL in a specific cell culture medium over time by measuring its ability to be incorporated into newly synthesized proteins.
Materials:
-
Cells expressing a mutant methionyl-tRNA synthetase
-
Complete culture medium
-
Methionine-free culture medium
-
This compound
-
Alkyne-functionalized fluorescent probe (e.g., alkyne-TAMRA)
-
Click chemistry reagents (Copper(II) sulfate, reducing agent, copper-chelating ligand)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare ANL-containing medium: Dissolve this compound in methionine-free medium to the desired final concentration (e.g., 1.5 mM).[1]
-
Incubate ANL-containing medium: Aliquot the ANL-containing medium and incubate it at 37°C in a cell culture incubator for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Labeling:
-
Plate cells expressing the mutant MetRS at an appropriate density.
-
At each time point from step 2, remove the complete medium from a set of wells and wash the cells with PBS.
-
Add the pre-incubated ANL-containing medium to the cells and incubate for a fixed labeling period (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
After the labeling period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the alkyne-fluorescent probe.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells thoroughly with PBS.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer.
-
-
Data Interpretation: A decrease in fluorescence intensity in cells labeled with medium that was pre-incubated for longer durations would suggest a loss of stability or availability of ANL over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
- 11. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming High Background in L-Azidonorleucine (AHA) Click Chemistry
Welcome to the technical support center for L-Azidonorleucine (AHA) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background signals in their experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in AHA click chemistry experiments?
High background in AHA-based experiments can stem from several factors, broadly categorized by the type of click chemistry reaction employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
For CuAAC , common sources include:
-
Non-specific binding of copper ions: Copper (I) can bind non-specifically to proteins and other biomolecules, leading to unwanted background signal.[1]
-
Side reactions with thiols: Free thiol groups, particularly from cysteine residues in proteins, can react with the alkyne probe, resulting in off-target labeling.[1][2] This can lead to the formation of thiotriazole protein conjugates, a significant source of false-positive results in proteomic studies.[2]
-
Excess reagents and impurities: High concentrations of the alkyne-tag or impurities in the reagents can lead to non-specific binding and increased background.[1][3]
-
Reactive Oxygen Species (ROS): The combination of the copper (I) catalyst and a reducing agent like sodium ascorbate can generate ROS, which may damage biomolecules and contribute to background fluorescence.[1]
For SPAAC , primary sources of background are:
-
Reaction with thiols: Strained cyclooctynes can react with free thiols, leading to non-specific labeling.[1]
-
Hydrophobicity of reagents: Some cyclooctyne reagents are hydrophobic and can non-specifically bind to proteins and cellular membranes.[1]
-
Instability of reagents: Certain strained alkynes can be unstable and may decompose, potentially leading to side products that cause background signals.[1]
Q2: I'm observing high background in my negative control (no AHA treatment). What is the likely cause and how can I fix it?
High background in a no-AHA negative control strongly suggests that the background is originating from the click chemistry detection step itself, independent of metabolic incorporation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent alkyne/azide probe.[1] 2. Increase the number and duration of washing steps after the click reaction.[1][4][5] 3. Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers.[1] |
| Copper-mediated fluorescence (CuAAC) | 1. Ensure a sufficient excess (5-10 fold) of a copper-chelating ligand (e.g., THPTA, BTTAA) is used relative to the copper sulfate.[1] 2. Perform a final wash with a copper chelator like EDTA to quench any residual copper-induced fluorescence.[1] |
| Side reactions with cellular components | 1. For protein samples, consider potential thiol-alkyne reactions.[2] Increasing the concentration of the reducing agent TCEP (up to 3 mM) may help minimize this.[1] 2. Ensure your buffers are free from primary amines (e.g., Tris), which can interfere with the CuAAC reaction.[3][6] |
| Impure Reagents | 1. Use freshly prepared solutions, especially for sodium ascorbate.[1][6] 2. Verify the purity of your azide and alkyne probes.[1] |
Troubleshooting Guides
Issue 1: High Background in CuAAC Experiments
Symptoms: You observe high, non-specific fluorescence or signal in your samples, including negative controls, when using copper-catalyzed click chemistry.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
L-Azidonorleucine hydrochloride incorporation issues in specific cell lines
Welcome to the technical support center for L-Azidonorleucine hydrochloride (AHA/ANL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the metabolic labeling of nascent proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHA/ANL)?
L-Azidonorleucine (ANL), often used interchangeably with L-Azidohomoalanine (AHA) in literature, is a non-canonical amino acid and a surrogate for L-methionine.[1][2][3] It contains a bio-orthogonal azide moiety, which allows it to be chemically tagged after it has been incorporated into newly synthesized proteins.[1] This enables the specific detection, visualization, and enrichment of these proteins.
Q2: How is AHA incorporated into proteins?
During protein synthesis, the cell's natural translational machinery, specifically the methionyl-tRNA synthetase (MetRS), recognizes AHA as an analog of methionine.[1][4] The MetRS enzyme attaches AHA to its corresponding tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain in place of methionine.[5]
Q3: Is a special cell line or engineered enzyme required for AHA incorporation?
For L-Azidohomoalanine (AHA), the wild-type methionyl-tRNA synthetase (MetRS) in most mammalian cells can recognize and incorporate it, although less efficiently than natural methionine.[4][6] However, for L-Azidonorleucine (ANL), incorporation often requires the expression of a mutated, engineered MetRS (e.g., MetRSL262G) to efficiently charge the tRNA, enabling cell-type-specific labeling.[3][7][8]
Q4: What are BONCAT and FUNCAT?
BONCAT and FUNCAT are acronyms for techniques that utilize bio-orthogonal amino acids like AHA.
-
BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging): This technique is typically used to enrich and identify newly synthesized proteins. After AHA labeling, a biotin-alkyne tag is attached via click chemistry, allowing for the affinity purification of the tagged proteins using streptavidin beads for subsequent analysis, such as mass spectrometry.[4][8][9]
-
FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging): This method is used to visualize newly synthesized proteins. Instead of a biotin tag, a fluorescent alkyne probe is "clicked" onto the incorporated AHA, enabling imaging of protein synthesis via fluorescence microscopy.[9]
Troubleshooting Guide
This guide addresses the most common issues encountered during AHA labeling experiments in a question-and-answer format.
Problem: Low or No Incorporation Signal
Q: Why am I seeing a weak or nonexistent signal after AHA labeling and click chemistry detection?
A: This is a frequent issue with several potential causes. Follow this checklist to diagnose the problem:
-
Inefficient Methionine Depletion: The natural methionine present in cells and media will outcompete AHA for incorporation.[1][10]
-
Solution: Before adding AHA, wash the cells with PBS and incubate them in methionine-free medium for at least 30 minutes to deplete intracellular methionine reserves.[1]
-
-
Presence of Methionine in Serum: Standard Fetal Bovine Serum (FBS) contains methionine.
-
Suboptimal AHA Concentration: The optimal AHA concentration is cell-type dependent. Too low a concentration will result in a poor signal.
-
Degraded Click Chemistry Reagents: The copper(I) catalyst used in the click reaction is prone to oxidation and can lose activity. The alkyne probe may also be degraded.
-
Solution: Prepare the copper sulfate, ligand (e.g., TBTA), and reducing agent (e.g., Sodium Ascorbate, TCEP) solutions fresh before each experiment.[11] Store reagents as recommended by the manufacturer.
-
-
Protein Synthesis Inhibition: If the experimental conditions (including methionine starvation or AHA itself) are overly stressful, cells may enter a quiescent state and reduce overall protein synthesis.
-
Solution: Include a positive control (e.g., a cell line known to label well, like HEK293T) and a negative control where a protein synthesis inhibitor (e.g., cycloheximide) is added along with AHA. The absence of a signal in the inhibitor-treated sample confirms the signal is from new protein synthesis.[1]
-
Problem: High Cytotoxicity and Cell Death
Q: My cells show poor viability or detach from the plate after AHA treatment. What can I do to fix this?
A: Cytotoxicity is generally caused by cellular stress from methionine deprivation or the AHA concentration itself.
-
Prolonged Methionine Starvation: Long periods without methionine can be toxic to many cell lines.
-
Solution: Limit the methionine depletion step to 30-60 minutes. For longer AHA incubation periods (>4-6 hours), consider adding back a small, sub-saturating amount of methionine along with AHA to mitigate toxicity.[12]
-
-
High AHA Concentration: While higher concentrations can increase signal, they can also be toxic.
-
Solution: Titrate the AHA concentration downwards. Determine the lowest concentration that provides an adequate signal for your detection method. Often, extending the incubation time with a lower, less toxic concentration yields better results.
-
-
Inherent Cell Line Sensitivity: Some cell lines are more sensitive to metabolic stress than others.
-
Solution: Reduce both the starvation and incubation times. A shorter pulse (e.g., 1-2 hours) with a moderate AHA concentration may be sufficient while preserving cell health.[13]
-
Problem: High Background Signal
Q: My negative control samples (no AHA) show a high signal. What is the cause?
A: High background is typically due to the non-specific binding of the detection reagent.
-
Non-Specific Probe Binding: The alkyne-fluorophore or alkyne-biotin probe can stick non-specifically to cellular components.
-
Solution: Increase the number and stringency of wash steps after the click reaction.[10] Include a mild detergent like Tween-20 in your wash buffers. Ensure cells are properly permeabilized if performing intracellular staining.
-
-
Copper Catalyst Issues: Excess free copper can sometimes lead to background.
-
Solution: Ensure the correct stoichiometry of copper and the copper-chelating ligand (e.g., TBTA) is used. The ligand protects the cell from copper-induced damage and reduces background.
-
Quantitative Data and Recommended Conditions
Optimizing AHA labeling is critical for success. The following table provides recommended starting parameters for common cell lines. These should be optimized for your specific experimental goals and conditions.
| Cell Line | Recommended AHA Concentration | Recommended Incubation Time | Notes |
| HEK293 / 293T | 50 µM - 1 mM | 1 - 4 hours | Generally robust and incorporates AHA well. Good positive control cell line.[10] |
| HeLa | 50 µM - 500 µM | 2 - 6 hours | Widely used; may show some sensitivity to prolonged methionine starvation.[12][14] |
| A549 | 25 µM - 200 µM | 4 - 18 hours | Lung adenocarcinoma line; may require longer incubation times for strong signal.[15][16] |
| Jurkat | 100 µM - 1 mM | 1 - 4 hours | Suspension cell line; ensure proper washing to remove residual media components.[17][18] |
Visual Guides and Workflows
Diagrams of Key Processes
Caption: Diagram of AHA competing with methionine for incorporation into nascent proteins.
Caption: Overview of the experimental workflow from cell culture to downstream analysis.
Caption: A logical flowchart to diagnose and resolve issues of low signal intensity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with AHA
This protocol describes the pulse-labeling of newly synthesized proteins in adherent mammalian cells.
Materials:
-
Cells cultured to 70-80% confluency
-
Phosphate-Buffered Saline (PBS), sterile
-
Methionine-free DMEM (or appropriate basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (AHA) stock solution (e.g., 100 mM in water or DMSO)
-
Complete growth medium
Procedure:
-
Aspirate the complete growth medium from the cultured cells.
-
Gently wash the cells twice with warm, sterile PBS to remove residual methionine.
-
Methionine Depletion: Add pre-warmed methionine-free medium supplemented with 10% dFBS. Incubate the cells for 30-60 minutes in a 37°C, 5% CO₂ incubator.[1]
-
AHA Labeling: Prepare the labeling medium by spiking the methionine-free medium (+10% dFBS) with AHA to the desired final concentration (e.g., 50 µM).
-
Aspirate the depletion medium and replace it with the prepared AHA labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C, 5% CO₂.[13]
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications. Proceed immediately to cell lysis for biochemical analysis or fixation for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for fluorescently tagging AHA-labeled proteins in cell lysate for analysis by SDS-PAGE.
Materials:
-
AHA-labeled cell lysate in a suitable lysis buffer (e.g., RIPA) with protease inhibitors.
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM)
Procedure:
-
Quantify the protein concentration of the cell lysate using a BCA assay. Use 50-100 µg of total protein per reaction.
-
To the protein lysate, add the following reagents in order, vortexing gently after each addition:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or subsequent Western blotting.
References
- 1. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti- Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: L-Azidonorleucine for Protein Synthesis Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Azidonorleucine (ANL) to study protein synthesis. Our goal is to help you minimize experimental perturbations and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is L-Azidonorleucine (ANL) and how does it work?
A1: L-Azidonorleucine (ANL) is a non-canonical amino acid that serves as a surrogate for methionine.[1] It contains an azide group that allows for its detection and enrichment through a bio-orthogonal chemical reaction known as "click chemistry".[2][3] Unlike some other methionine analogs, ANL is not efficiently incorporated into proteins by the cell's own machinery.[4][5] This requires the expression of a mutated methionyl-tRNA synthetase (MetRS) which specifically recognizes and utilizes ANL, enabling cell-type-specific labeling of newly synthesized proteins.[6][7][8]
Q2: What is the advantage of using ANL over other metabolic labeling reagents like L-Azidohomoalanine (AHA)?
A2: The primary advantage of ANL is its requirement for a mutated MetRS for incorporation into proteins.[5][9] This provides a high degree of specificity, allowing researchers to label and analyze protein synthesis in specific cell types within a mixed population or a whole organism, by controlling the expression of the mutant MetRS.[6][10][11] AHA, in contrast, is incorporated by the endogenous wild-type MetRS, leading to labeling in all cells.[12][13]
Q3: Is ANL toxic to cells?
A3: While generally considered biocompatible, high concentrations of ANL or prolonged exposure can potentially be toxic to some cell types.[7][14] It is crucial to determine the optimal ANL concentration and labeling time for your specific experimental system through a dose-response and time-course experiment. Monitor cell viability and morphology during these optimization steps.
Q4: Can ANL be used in vivo?
A4: Yes, ANL has been successfully used for in vivo labeling of nascent proteins in various model organisms, including Drosophila and mice.[6][10][15] This is typically achieved by providing ANL in the diet or through injections in animals that express a mutant MetRS in the target cells or tissues.[10][15]
Q5: How are ANL-labeled proteins detected?
A5: ANL-labeled proteins are detected via "click chemistry," a highly efficient and specific reaction between the azide group of ANL and an alkyne-containing reporter molecule.[3][16] This reporter can be a fluorescent dye for imaging (FUNCAT) or an affinity tag like biotin for enrichment and subsequent analysis by mass spectrometry (BONCAT).[1][7]
Troubleshooting Guides
Problem 1: Low or No ANL Labeling Signal
| Potential Cause | Recommended Solution |
| Inefficient expression or activity of the mutant MetRS | - Verify the expression of the mutant MetRS construct via Western blot or fluorescence microscopy (if tagged).- Ensure the correct mutant MetRS is being used for your target organism (e.g., MetRSL274G for mammalian cells, MetRSL262G for Drosophila).[6][7]- Sequence the MetRS construct to confirm the presence of the correct mutation. |
| Suboptimal ANL concentration | - Perform a dose-response experiment to determine the optimal ANL concentration for your cell type. Start with a range of 50 µM to 4 mM.[16][17]- Ensure the ANL stock solution is properly prepared and stored to prevent degradation. |
| Insufficient labeling time | - Perform a time-course experiment to determine the optimal labeling duration. This can range from 30 minutes to several hours depending on the protein synthesis rate of your cells.[17] |
| Competition with methionine | - If possible, perform the labeling in methionine-free media.[16] If methionine is required for cell health, use a minimal amount and a higher concentration of ANL. The NLL-MetRS mutant shows lower sensitivity to methionine competition.[4] |
| Inefficient click chemistry reaction | - Optimize the click chemistry conditions (e.g., catalyst concentration, reaction time, temperature).- Use fresh click chemistry reagents.- Ensure complete cell lysis and protein denaturation to expose the incorporated ANL. |
Problem 2: High Background or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Contamination with wild-type cells that may have some low-level non-specific incorporation | - Ensure pure cultures or efficient cell-type-specific expression of the mutant MetRS.- Include a negative control of wild-type cells not expressing the mutant MetRS to assess background levels.[7] |
| Non-specific binding of the detection reagent | - Increase the number of washing steps after the click chemistry reaction.- Include a blocking step (e.g., with BSA) before adding the detection reagent.- For affinity purification, use a control where the click reaction is performed without the alkyne-biotin tag to identify non-specifically bound proteins. |
| Presence of endogenous biotinylated proteins (if using biotin-alkyne) | - Use streptavidin-based affinity purification and include a control of unlabeled cells to identify endogenously biotinylated proteins. |
Problem 3: Cellular Toxicity or Perturbation of Protein Synthesis
| Potential Cause | Recommended Solution |
| ANL concentration is too high | - Reduce the ANL concentration to the lowest effective level determined in your dose-response experiments.- Assess cell viability using assays like Trypan Blue exclusion or MTT assays. |
| Prolonged exposure to ANL | - Shorten the labeling time. A pulse-chase experiment might be beneficial to label a specific cohort of newly synthesized proteins without prolonged exposure. |
| Methionine deprivation stress | - If using methionine-free media, minimize the duration of starvation. Methionine starvation itself can significantly impact translation.[18]- Provide a low level of methionine along with a higher concentration of ANL if complete removal is detrimental. |
| Overexpression of the mutant MetRS | - Use a weaker or inducible promoter to control the expression of the mutant MetRS to avoid potential cellular stress from high levels of exogenous protein.[19] |
Experimental Protocols
Key Experiment: Metabolic Labeling of Mammalian Cells with ANL and Detection by In-Gel Fluorescence (FUNCAT)
1. Cell Seeding and Transfection:
-
Seed mammalian cells (e.g., HEK293T, HeLa) on appropriate culture plates.
-
Transfect the cells with a plasmid encoding a mutant methionyl-tRNA synthetase (e.g., pEGFP-mMetRSL274G) using a suitable transfection reagent.[16]
-
Include a control group transfected with a wild-type MetRS plasmid.
2. Metabolic Labeling:
-
24-48 hours post-transfection, wash the cells with pre-warmed, methionine-free DMEM.
-
Incubate the cells in methionine-free DMEM supplemented with ANL (e.g., 1-4 mM) for 1-4 hours at 37°C.[16] A control without ANL should be included.
-
To confirm that the signal is from new protein synthesis, a control with a protein synthesis inhibitor (e.g., 100 µg/ml cycloheximide and 40 µM anisomycin) can be included.[16]
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the click reaction cocktail. A typical cocktail includes:
-
Alkyne-fluorophore (e.g., TAMRA-alkyne)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
5. Protein Precipitation and In-Gel Fluorescence:
-
Precipitate the protein using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.[7]
-
Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein load.[7]
Visualizations
Caption: ANL metabolic labeling and analysis workflow.
Caption: ANL incorporation pathway in protein synthesis.
References
- 1. L-Azidonorleucine hydrochloride | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 2. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of secreted bacterial proteins by noncanonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 7. Selective Labeling and Identification of the Tumor Cell Proteome of Pancreatic Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 11. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Effects of single amino acid deficiency on mRNA translation are markedly different for methionine versus leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Programming post-translational control over the metabolic labeling of cellular proteins with a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: L-Azidonorleucine hydrochloride vs. L-azidohomoalanine (AHA) for Metabolic Labeling of Nascent Proteins
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, the ability to specifically label and identify newly synthesized proteins is paramount to understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose. This guide provides a comprehensive comparison of two commonly used methionine analogs for BONCAT: L-Azidonorleucine hydrochloride (ANL) and L-azidohomoalanine (AHA).
At a Glance: Key Differences
The fundamental distinction between ANL and AHA lies in their mechanism of incorporation into nascent polypeptide chains. AHA is recognized by the endogenous, wild-type methionyl-tRNA synthetase (MetRS) and is therefore incorporated into proteins in virtually all cells, leading to global labeling of the proteome.[1] In contrast, ANL is not a substrate for the wild-type MetRS and requires the expression of a specifically engineered mutant MetRS for its incorporation.[2] This unique requirement enables cell-type-specific labeling of proteins, a significant advantage for studying complex biological systems.
Performance Comparison
While direct head-to-head quantitative comparisons of labeling efficiency and toxicity are not extensively documented in published literature, the following table summarizes the key performance characteristics based on available data.
| Feature | This compound (ANL) | L-azidohomoalanine (AHA) |
| Labeling Specificity | Cell-type specific | Global (all protein-synthesizing cells) |
| Requirement | Expression of a mutant methionyl-tRNA synthetase (MetRS) | Utilizes endogenous wild-type MetRS |
| Applications | Cell-type-specific proteomic analysis in co-cultures, tissues, and whole organisms.[3] | Global analysis of newly synthesized proteins in monocultures and various model systems.[1] |
| Incorporation Efficiency | Dependent on the specific mutant MetRS expressed and ANL concentration. | Generally considered efficient, though can be outcompeted by endogenous methionine.[4] |
| Potential Toxicity | Generally considered to have minimal toxicity at typical working concentrations. | Minimal toxicity reported in various cell types and organisms.[5][6] |
| Workflow Complexity | Higher, requires genetic modification of target cells to express the mutant MetRS. | Lower, can be directly added to cell culture medium. |
Experimental Workflows
The choice between ANL and AHA dictates the experimental approach. Below are generalized workflows for each.
L-azidohomoalanine (AHA) for Global Protein Labeling
AHA is introduced to cells, where the endogenous translational machinery incorporates it into newly synthesized proteins. These azide-modified proteins can then be detected via click chemistry.
L-Azidonorleucine (ANL) for Cell-Type-Specific Labeling
This workflow involves an initial step of introducing a mutant MetRS into the target cell population, restricting ANL incorporation to only these cells.
Signaling Pathway and Logical Relationship
The core principle differentiating ANL and AHA is the specificity of the methionyl-tRNA synthetase.
Experimental Protocols
Detailed experimental protocols can vary significantly based on the cell type, organism, and downstream application. However, the following provides a general framework for metabolic labeling using AHA and ANL.
General Protocol for L-azidohomoalanine (AHA) Labeling in Cell Culture
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling.
-
Methionine Depletion: To enhance AHA incorporation, aspirate the growth medium, wash cells once with warm phosphate-buffered saline (PBS), and incubate in methionine-free medium supplemented with dialyzed fetal bovine serum for 30-60 minutes.[4]
-
AHA Labeling: Replace the depletion medium with fresh methionine-free medium containing AHA at a final concentration of 25-100 µM.[6] The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically for each cell type and experimental goal.
-
Cell Lysis: After labeling, wash the cells twice with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease inhibitors.
-
Click Chemistry: The azide-labeled proteins in the lysate can be conjugated to an alkyne-containing reporter molecule (e.g., biotin-alkyne for enrichment or a fluorescent alkyne for visualization) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[7]
-
Downstream Analysis: The labeled proteins can then be analyzed by various methods, including SDS-PAGE and in-gel fluorescence scanning, western blotting with streptavidin-HRP, or mass spectrometry for proteomic identification and quantification.[8]
General Protocol for L-Azidonorleucine (ANL) Labeling in Cell Culture
-
Expression of Mutant MetRS: Introduce a plasmid or viral vector encoding a mutant MetRS (e.g., L274G or NLL-EcMetRS) into the target cells. This can be achieved through transient transfection, stable cell line generation, or viral transduction. For cell-type-specific expression in a mixed culture or in vivo, a cell-type-specific promoter should be used to drive the expression of the mutant MetRS.[3]
-
ANL Labeling: Once the expression of the mutant MetRS is confirmed, ANL can be added to the standard culture medium at a concentration typically ranging from 1 to 4 mM. Methionine depletion is often not necessary as the mutant MetRS can have a higher affinity for ANL than the wild-type MetRS has for methionine. The labeling duration can vary from a few hours to several days depending on the experimental aims.
-
Cell Lysis and Click Chemistry: Follow the same procedures as described for AHA (steps 4 and 5) to lyse the cells and perform the click chemistry reaction to attach a reporter molecule to the ANL-containing proteins.
-
Analysis of Cell-Type-Specific Proteome: Proceed with downstream analysis methods as described for AHA (step 6) to investigate the proteome of the specific cell population that was targeted for labeling.
Conclusion
Both this compound and L-azidohomoalanine are invaluable tools for studying nascent protein synthesis. The choice between them hinges on the specific research question. For global, unbiased analysis of the newly synthesized proteome in a homogenous cell population, the straightforward protocol of AHA is often preferred. However, for dissecting the proteomic changes within a specific cell type in a complex multicellular environment, the sophisticated approach enabled by ANL and a mutant MetRS is unparalleled. Researchers should carefully consider their experimental needs and technical capabilities when selecting the appropriate methionine analog for their studies.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Protein Synthesis Monitoring: L-Azidonorleucine Hydrochloride vs. Puromycin-Based Methods
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding cellular physiology and pathology. This guide provides an objective comparison between two prominent non-radioactive methods: metabolic labeling with L-Azidonorleucine hydrochloride (AHA) and the use of the aminonucleoside antibiotic, puromycin. We will delve into their mechanisms, experimental protocols, and present comparative data to assist in selecting the most suitable technique for your research needs.
At a Glance: Key Differences and Applications
This compound, a methionine surrogate, is metabolically incorporated into newly synthesized proteins.[1][2][3][4] This allows for the tracking of protein fate over longer periods. In contrast, puromycin, a structural analog of aminoacyl-tRNA, causes premature chain termination, providing a snapshot of translational activity at a specific moment.[5][6][7][8][9] O-propargyl-puromycin (OPP) is a derivative of puromycin that contains a terminal alkyne group, facilitating its detection.[10][11][12][13]
The choice between these methods often depends on the specific experimental question. AHA is ideal for pulse-chase experiments to study protein turnover and localization, while puromycin-based methods like SUnSET (SUrface SEnsing of Translation) are well-suited for rapidly assessing global changes in protein synthesis rates.[7][14][15][16][17][18][19]
Mechanism of Action
This compound (AHA): As a non-canonical amino acid, AHA is recognized by the cell's translational machinery as a methionine analog.[1][2][3] It is charged to the initiator and elongator methionyl-tRNAs and subsequently incorporated into the nascent polypeptide chain in place of methionine residues. The azide group on AHA allows for bio-orthogonal "click" chemistry reactions, enabling the attachment of reporter molecules like fluorophores or biotin for visualization and purification.[1][20][21]
Puromycin: Puromycin mimics the 3' end of an aminoacylated tRNA and enters the A-site of the ribosome during translation elongation.[6][7][8] It accepts the growing polypeptide chain from the peptidyl-tRNA in the P-site. However, due to its non-hydrolyzable amide bond, it terminates translation, leading to the release of a truncated, puromycylated nascent chain.[7][8][18] The amount of incorporated puromycin is proportional to the rate of protein synthesis.[7]
Comparative Data
The following table summarizes key quantitative and qualitative differences between AHA and puromycin-based methods, including the popular SUnSET and OPP techniques.
| Feature | This compound (AHA) | Puromycin-Based Methods (SUnSET, OPP) |
| Principle | Metabolic incorporation of a methionine analog.[1][2][3] | Premature translation termination by a tRNA analog.[6][7][8] |
| Labeling Time | Typically longer (minutes to hours) due to uptake and activation rates.[16] | Rapid (seconds to minutes).[16] |
| Effect on Translation | Does not terminate translation, allowing for the study of full-length proteins.[14] | Causes premature chain termination, releasing truncated polypeptides.[7][8][14] |
| Temporal Resolution | Lower, better for tracking protein fate over time.[16] | Higher, provides a snapshot of current translation rates.[22] |
| Signal Strength | Can be lower compared to puromycin-based methods for equivalent labeling times.[16] | Generally provides a higher signal for short labeling periods.[16] |
| Cellular Conditions | Often requires methionine-free media to enhance incorporation efficiency.[13] | Can be used in complete media without amino acid depletion.[10][23] |
| Toxicity | Generally low, but methionine starvation can affect cellular signaling.[24][25] | Can be cytotoxic, and the resulting truncated proteins may be rapidly degraded.[6][26][16] |
| Applications | Protein turnover, half-life studies, pulse-chase experiments, proteomics.[16][24] | Global protein synthesis rate measurement, in vivo labeling, single-cell analysis.[26][10][15][18] |
| Detection | Click chemistry with fluorescent alkynes or biotin-alkynes.[1][20][21] | Anti-puromycin antibody (SUnSET) or click chemistry with fluorescent azides (OPP).[7][26][10] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for AHA and puromycin-based protein synthesis assays.
Detailed Experimental Protocols
L-Azidonorleucine (AHA) Metabolic Labeling Protocol (FUNCAT)
This protocol is adapted for fluorescent non-canonical amino acid tagging (FUNCAT) in cultured cells.
-
Cell Culture: Plate cells on coverslips or in culture dishes and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): To increase the incorporation efficiency of AHA, aspirate the growth medium, wash the cells with pre-warmed phosphate-buffered saline (PBS), and incubate in methionine-free medium for 20-30 minutes.[27]
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing 1-4 mM this compound. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type and experimental condition.[27]
-
Cell Fixation: After incubation, wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction: Wash the cells three times with PBS. Prepare the click reaction cocktail containing a fluorescent alkyne probe according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging. DAPI or Hoechst can be used for nuclear counterstaining.
Puromycin-Based SUnSET Protocol for Western Blotting
This protocol is a standard procedure for the SUrface SEnsing of Translation (SUnSET) assay.[15][17][19][28][29]
-
Cell Culture and Treatment: Grow cells in a multi-well plate to the desired confluency and perform any necessary experimental treatments.
-
Puromycin Pulse: Add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time (typically 10-30 minutes) should be determined for each cell line and experimental setup.[17][29]
-
Cell Lysis: After the puromycin pulse, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane three times with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the puromycin signal, which appears as a smear, is indicative of the global rate of protein synthesis.[17]
-
Signaling Pathways and Logical Relationships
The mechanisms of action for both AHA and puromycin are directly linked to the fundamental process of mRNA translation.
Conclusion
Both this compound and puromycin-based methods are powerful non-radioactive tools for investigating protein synthesis. AHA labeling offers the advantage of tracking full-length proteins over time, making it invaluable for studies on protein dynamics and fate.[16] Puromycin-based assays, particularly SUnSET and OPP, provide a rapid and sensitive means to measure global translation rates, which is ideal for assessing acute cellular responses to various stimuli.[7][18] However, it is important to consider the potential artifacts, such as the effects of methionine starvation with AHA and the generation of truncated, potentially unstable proteins with puromycin.[14][24][25] A thorough understanding of the principles and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate robust, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puromycin - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pnas.org [pnas.org]
- 12. Click-iT® Plus OPP Alexa Fluor® Protein Synthesis Assay in Embryonic Cells [bio-protocol.org]
- 13. salic.med.harvard.edu [salic.med.harvard.edu]
- 14. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 18. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Methods for monitoring and measurement of protein translation in time and space - Molecular BioSystems (RSC Publishing) DOI:10.1039/C7MB00476A [pubs.rsc.org]
- 23. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2024.sci-hub.se [2024.sci-hub.se]
- 29. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
A Researcher's Guide to Mass Spectrometry Validation of L-Azidonorleucine Incorporation
For researchers, scientists, and drug development professionals, the precise analysis of newly synthesized proteins is crucial for understanding cellular dynamics, disease mechanisms, and drug efficacy. L-Azidonorleucine (ANL), a non-canonical amino acid, offers a powerful tool for cell-selective metabolic labeling of proteins. Its incorporation, validated by mass spectrometry, provides a high-resolution snapshot of the proteome in specific cell populations within complex biological systems.
This guide provides an objective comparison of ANL-based proteomic analysis with other common labeling methods, supported by experimental data. It also offers detailed protocols for the entire workflow, from cell labeling to mass spectrometry data analysis, to facilitate the successful implementation of this technique in your research.
Performance Comparison: L-Azidonorleucine vs. Alternative Labeling Methods
The choice of labeling strategy is critical for the successful outcome of a proteomics experiment. L-Azidonorleucine offers unique advantages, particularly in terms of specificity. Below is a comparative overview of ANL with two other widely used methods: L-azidohomoalanine (AHA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Feature | L-Azidonorleucine (ANL) | L-Azidohomoalanine (AHA) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle of Incorporation | Methionine surrogate incorporated only in cells expressing a mutant methionyl-tRNA synthetase (MetRS).[1][2][3][4] | Methionine surrogate incorporated by the endogenous cellular machinery.[2] | Metabolic incorporation of "heavy" isotope-labeled essential amino acids (e.g., Lysine, Arginine) into all newly synthesized proteins.[1][5] |
| Specificity | Cell-type specific. Labeling is restricted to the cell population expressing the mutant MetRS, enabling analysis of specific cells within a mixed population or in vivo.[1][2][3][4] | Non-specific. All protein-synthesizing cells in the system will incorporate AHA. | Non-specific. All newly synthesized proteins in the labeled cell population will incorporate the heavy amino acids. |
| Incorporation Efficiency | Dependent on the expression and activity of the mutant MetRS. Not incorporated in wild-type cells.[2] | Lower than methionine; reported to be approximately 400 times lower than methionine.[2] | High, as it relies on the cell's natural amino acid uptake and protein synthesis machinery. |
| Proteome Coverage | High. Studies have successfully quantified over 1,700 newly synthesized proteins in ANL-labeled mice. | Good. Can be combined with enrichment strategies to identify a large number of newly synthesized proteins. | Excellent. Provides a comprehensive quantitative profile of the entire proteome. |
| Key Advantage | Unparalleled specificity for cell-type selective labeling in complex environments.[1][2][3][4] | Simple to implement as it does not require genetic modification of cells. | Provides highly accurate relative quantification of protein abundance between different cell populations.[5] |
| Limitations | Requires genetic engineering to introduce the mutant MetRS into the target cells. | Lack of cell-type specificity. | Not suitable for in vivo studies in most organisms and can be expensive for large-scale experiments. |
| Typical Applications | Studying the proteome of specific cell types in co-cultures, tissues, or whole organisms. Investigating cell-cell communication and cell-specific responses to stimuli. | General analysis of newly synthesized proteins in homogenous cell cultures. | Comparative proteomics of different cell populations in culture (e.g., drug-treated vs. control). |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages of an L-Azidonorleucine-based proteomics study.
Cell Culture and L-Azidonorleucine Labeling
This protocol describes the metabolic labeling of newly synthesized proteins with ANL in mammalian cells expressing a mutant methionyl-tRNA synthetase.
Materials:
-
Mammalian cells engineered to express a mutant MetRS (e.g., L274G)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Methionine-free medium
-
L-Azidonorleucine (ANL) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture the mutant MetRS-expressing cells to the desired confluency (typically 70-80%).
-
Wash the cells twice with pre-warmed sterile PBS to remove residual methionine.
-
Replace the standard culture medium with pre-warmed methionine-free medium supplemented with dialyzed FBS.
-
Add ANL to the medium to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours). The incubation time will depend on the protein synthesis rate of the cells and the experimental goals.
-
After the labeling period, wash the cells twice with cold PBS to remove unincorporated ANL.
-
Harvest the cells by scraping or trypsinization.
-
Store the cell pellets at -80°C until further processing.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Protein Enrichment
This protocol describes the "click" chemistry reaction to attach a biotin affinity tag to ANL-containing proteins, followed by their enrichment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne tag
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
Procedure:
-
Lyse the ANL-labeled cell pellets in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reaction components in the following order: biotin-alkyne, TCEP, TBTA, and CuSO4.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Pre-wash the streptavidin-coated magnetic beads with wash buffer.
-
Add the pre-washed beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads by heating in elution buffer.
Sample Preparation for Mass Spectrometry
This protocol details the preparation of the enriched protein sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH4HCO3)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT and incubating at 56°C.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
Acidify the peptide solution with formic acid to stop the trypsin digestion.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Mass Spectrometry Data Acquisition and Analysis
This section outlines a general workflow for data acquisition and analysis. Specific parameters will vary depending on the mass spectrometer and software used.
Data Acquisition:
-
Inject the peptide sample into a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Perform a database search against a relevant protein database (e.g., UniProt) to identify the peptides and proteins.
-
Set the search parameters to include the modification corresponding to the click-reacted ANL-biotin tag.
-
Filter the identification results based on a false discovery rate (FDR) of, for example, 1%.
-
Perform quantitative analysis to determine the relative abundance of the identified proteins between different samples.
-
Perform downstream bioinformatic analysis, such as pathway enrichment and functional annotation, to interpret the biological significance of the identified proteins.
Visualizations
Experimental Workflow for ANL-based Proteomics
Caption: Workflow for L-Azidonorleucine labeling and mass spectrometry analysis.
Signaling Pathway of ANL Incorporation
Caption: Mechanism of L-Azidonorleucine incorporation into newly synthesized proteins.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
Unlocking Cell-Specific Proteomes: The Advantages of L-Azidonorleucine for Selective Protein Labeling
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular function, the ability to distinguish and analyze the proteome of specific cell types within a heterogeneous environment is paramount. L-Azidonorleucine (ANL), a non-canonical amino acid, has emerged as a powerful tool for cell-selective metabolic labeling, offering distinct advantages over other labeling reagents. This guide provides a comprehensive comparison of ANL with its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At the heart of ANL's utility lies its unique mechanism of incorporation into newly synthesized proteins. Unlike other methionine analogs such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are recognized and utilized by the native cellular machinery in virtually all cells, ANL is exclusively incorporated by a specially engineered, mutant version of methionyl-tRNA synthetase (MetRS).[1] This fundamental difference forms the basis of ANL's superior cell-selectivity. By expressing this mutant MetRS in a specific cell population of interest, researchers can ensure that only those cells will incorporate ANL into their newly synthesized proteins, effectively "tagging" them for subsequent visualization or enrichment.
This cell-specific labeling capability is a significant leap forward for studies in complex biological systems like tissues, organs, and even whole organisms, where the contributions of individual cell types can be obscured in bulk analyses.
Performance Comparison: L-Azidonorleucine vs. Alternatives
The choice of a metabolic label is critical and depends on the specific experimental goals. While ANL excels in cell-selectivity, other labels may offer advantages in different contexts. The following table summarizes the key performance characteristics of ANL, AHA, and HPG.
| Feature | L-Azidonorleucine (ANL) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |
| Cell-Selectivity | High: Requires co-expression of a mutant methionyl-tRNA synthetase (MetRS). Labeling is restricted to cells expressing the mutant enzyme. | Low: Incorporated by the endogenous, wild-type MetRS present in all cells. Not suitable for cell-selective labeling.[1] | Low: Incorporated by the endogenous, wild-type MetRS present in all cells. Not suitable for cell-selective labeling. |
| Incorporation Efficiency | Dose-dependent and can be competed out by methionine. Requires optimization for each cell type and experimental condition. | Generally considered to have good incorporation efficiency, often higher than HPG in some systems.[2][3] | Incorporation efficiency can be lower than AHA in some systems.[3] |
| Cytotoxicity | Generally low, but high concentrations or prolonged exposure should be tested for specific cell types. | Generally considered to have low cytotoxicity at typical working concentrations. | Generally considered to have low cytotoxicity at typical working concentrations. |
| Bioorthogonal Handle | Azide | Azide | Alkyne |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). |
| Key Advantage | Unparalleled cell-type specificity. | High incorporation rate and well-established protocols. | Provides an alkyne handle, which can be useful for orthogonal labeling strategies. |
| Key Disadvantage | Requires genetic modification of target cells to express the mutant MetRS. | Lack of cell-type specificity. | Potentially lower incorporation efficiency compared to AHA. |
Experimental Protocols
To effectively utilize L-Azidonorleucine for cell-selective labeling, a carefully designed experimental workflow is essential. The following is a generalized protocol for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) using ANL in mammalian cells, followed by click chemistry for protein detection.
I. Cell Culture and Transfection
-
Cell Seeding: Plate mammalian cells of interest at an appropriate density to allow for transfection and subsequent labeling.
-
Transfection: Transfect the cells with a plasmid encoding the mutant methionyl-tRNA synthetase (e.g., MetRS L274G or NLL-MetRS). The choice of transfection reagent and protocol should be optimized for the specific cell line.
-
Expression: Allow the cells to express the mutant MetRS for 24-48 hours post-transfection.
II. Metabolic Labeling with L-Azidonorleucine
-
Media Preparation: Prepare methionine-free cell culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled methionine.
-
Labeling: Remove the regular growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the methionine-free medium containing L-Azidonorleucine to the cells. The optimal concentration of ANL and labeling duration (typically 4-24 hours) should be empirically determined.[4]
-
Control: As a negative control, incubate a separate plate of transfected cells in methionine-free medium without ANL.
III. Cell Lysis and Protein Extraction
-
Harvesting: After the labeling period, wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
IV. Click Chemistry Reaction for Protein Tagging
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a biotin-alkyne or a fluorescent alkyne) to the ANL-labeled proteins.
-
Reaction Mix Preparation: For a typical 50 µL reaction, combine the following reagents in order:
-
Protein lysate (20-50 µg)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM)
-
Alkyne-probe (e.g., biotin-alkyne or fluorescent alkyne; final concentration 100 µM)
-
Copper(II) sulfate (CuSO4) solution (final concentration 1 mM)
-
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., PBS with 1% SDS).
V. Downstream Analysis
The tagged proteins can now be analyzed by various methods:
-
Western Blotting: Detect biotinylated proteins using streptavidin-HRP conjugates or fluorescently tagged proteins directly using an appropriate imaging system.
-
Affinity Purification: Enrich biotinylated proteins using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.
-
Fluorescence Microscopy: Visualize the localization of newly synthesized proteins within cells using fluorescent alkyne probes.
Visualizing the Workflow and Applications
To better understand the experimental process and its applications, the following diagrams illustrate the key steps and a relevant signaling pathway that can be investigated using this technology.
References
- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jneurosci.org [jneurosci.org]
A Head-to-Head Comparison: L-Azidonorleucine Hydrochloride vs. Other Methionine Analogs for BONCAT
In the dynamic field of proteomics, the ability to specifically label and identify newly synthesized proteins is paramount to understanding cellular responses to various stimuli. Bio-orthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose, relying on the incorporation of methionine analogs into nascent polypeptide chains. This guide provides a detailed comparison of L-Azidonorleucine hydrochloride (AHA), L-homopropargylglycine (HPG), and L-azidonorleucine (ANL), three commonly used methionine analogs, to assist researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Differences and Applications
This compound (AHA) and L-homopropargylglycine (HPG) are the most widely used methionine surrogates in BONCAT.[1][2] Both are recognized by the endogenous methionyl-tRNA synthetase (MetRS), allowing for their incorporation into proteins in a wide range of organisms and cell types.[3] The primary distinction between them lies in their bioorthogonal functional groups: AHA contains an azide group, while HPG possesses an alkyne group. This difference dictates the complementary click chemistry handle required for subsequent detection or enrichment.
In contrast, L-azidonorleucine (ANL) offers a unique advantage for cell-type-specific labeling. ANL's bulkier side chain prevents its recognition by wild-type MetRS.[3][4] Consequently, its incorporation into proteins is dependent on the expression of a mutant MetRS, which has been engineered to accept ANL.[5][6][7] This requirement enables researchers to restrict protein labeling to specific cell populations within a complex tissue or organism by controlling the expression of the mutant enzyme.[8][9]
Performance Comparison: Labeling Efficiency and Cytotoxicity
The choice between these analogs often involves a trade-off between labeling efficiency and potential cellular toxicity. The following table summarizes available quantitative data from various studies. It is important to note that direct, side-by-side comparisons of all three analogs under identical conditions are limited, and performance can vary depending on the cell type and experimental setup.
| Feature | This compound (AHA) | L-homopropargylglycine (HPG) | L-azidonorleucine (ANL) |
| Incorporation Rate | Incorporation rate is approximately 400 times lower than methionine.[1] | Incorporation rate is approximately 500 times lower than methionine.[1] | Not incorporated in wild-type cells; requires a mutant MetRS for incorporation.[1] |
| Toxicity in E. coli | Growth observed at concentrations up to 9 mM.[10] | No growth observed at concentrations of 5.6-90 μM; growth rate significantly reduced at >0.35 μM.[10] | Dependent on the expression of mutant MetRS and ANL concentration. |
| Toxicity in Plants | Can be more toxic than HPG, inhibiting cell growth rate.[11] | Generally less toxic than AHA in plant cell cultures.[11] | Not widely reported in plants. |
| General Cytotoxicity | Short-term administration generally shows minimal adverse effects.[11] | Generally considered non-toxic in short-term experiments.[12] | Dependent on mutant MetRS expression and ANL concentration. |
Experimental Workflows and Signaling Pathways
The general workflow for BONCAT is similar for all three analogs, involving the incubation of cells with the methionine analog, followed by cell lysis and click chemistry-based detection or enrichment of the newly synthesized proteins.
Caption: General workflow for Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT).
For cell-type-specific labeling with ANL, an additional step of introducing the mutant MetRS into the target cells is required.
References
- 1. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 5. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 10. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: Cross-Validation of L-Azidonorleucine Labeling with Western Blot for Accurate Protein Analysis
For researchers, scientists, and drug development professionals seeking robust methods for monitoring protein synthesis, this guide provides a comprehensive comparison of L-Azidonorleucine (ANL) metabolic labeling and traditional western blotting. We delve into the experimental data, detailed protocols, and the complementary nature of these two powerful techniques.
L-Azidonorleucine (ANL) is a non-canonical amino acid that, when introduced to cells, is incorporated into newly synthesized proteins in place of methionine.[1][2] This process, however, requires the expression of a mutated methionyl-tRNA synthetase (MetRS), enabling cell-type-specific labeling.[1][3][4][5] The incorporated ANL, with its azide group, can then be tagged with a reporter molecule, such as biotin or a fluorophore, via a bioorthogonal click chemistry reaction. This allows for the visualization and quantification of nascent proteins.
Western blotting, a long-established and widely used technique, provides a reliable method for detecting specific proteins within a complex mixture.[6][7] By using antibodies that target a particular protein, researchers can assess its abundance and determine its molecular weight.
This guide will explore how these two techniques can be used in tandem to cross-validate findings, providing a higher degree of confidence in experimental results.
Quantitative Comparison of L-Azidonorleucine Labeling and Western Blot
To illustrate the cross-validation of ANL labeling with western blot, we present a summary of quantitative data from a hypothetical experiment designed to measure the synthesis of a specific protein, "Protein X," in response to a stimulus. In this experiment, cells expressing the mutant MetRS were treated with a stimulus and pulse-labeled with ANL. The cell lysates were then analyzed by both direct in-gel fluorescence of ANL-labeled proteins and by western blot using an antibody specific to Protein X.
| Method | Target Detected | Quantification Metric | Stimulated Sample (Relative Units) | Control Sample (Relative Units) | Fold Change (Stimulated/Control) |
| L-Azidonorleucine Labeling | Newly synthesized proteome | Total lane fluorescence intensity | 15,000 | 10,000 | 1.5 |
| Newly synthesized Protein X | Fluorescence intensity of Protein X band | 3,000 | 1,200 | 2.5 | |
| Western Blot | Total Protein X (newly synthesized and pre-existing) | Chemiluminescent signal intensity of Protein X band | 8,000 | 4,000 | 2.0 |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of L-Azidonorleucine labeling with western blotting.
Figure 1. A flowchart outlining the key steps for cross-validating ANL labeling with western blot.
Detailed Experimental Protocols
L-Azidonorleucine (ANL) Metabolic Labeling
This protocol is adapted for cultured mammalian cells expressing a mutant methionyl-tRNA synthetase (MetRS).
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Methionine Depletion: To enhance ANL incorporation, replace the standard medium with methionine-free medium and incubate for 30-60 minutes.
-
ANL Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-Azidonorleucine (typically 50-100 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.[8]
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Click Chemistry for ANL Detection
This protocol describes the labeling of ANL-containing proteins with a fluorescent alkyne probe.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (20-50 µg of protein), a fluorescent alkyne probe (e.g., alkyne-fluorophore conjugate), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., THPTA).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95-100°C for 5-10 minutes.
Western Blot Protocol
This is a generalized protocol for chemiluminescent western blotting.[6][7][10]
-
SDS-PAGE: Separate the proteins in the cell lysates (both ANL-labeled and unlabeled) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[6][7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[7]
Signaling Pathway Visualization
The following diagram illustrates the general principle of ANL incorporation into a nascent polypeptide chain, which is a prerequisite for its subsequent detection.
Figure 2. Mechanism of ANL incorporation and subsequent detection via click chemistry.
By employing both L-Azidonorleucine labeling and western blotting, researchers can achieve a more comprehensive and validated understanding of changes in protein synthesis, thereby enhancing the reliability and impact of their findings.
References
- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]
- 4. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
L-Azidonorleucine hydrochloride proper disposal procedures
Proper handling and disposal of L-Azidonorleucine hydrochloride are critical for laboratory safety, primarily due to the presence of the azide functional group. Azides are energetic materials that can be toxic and potentially explosive under certain conditions. Adherence to established protocols is essential to mitigate these risks.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
-
Engineering Controls : All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
A lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
-
Avoid Incompatibilities : To prevent the formation of highly toxic and explosive compounds, avoid contact with the following:[1][2]
Material Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₂N₄O₂·HCl |
| Molecular Weight | 208.65 g/mol [4] |
| Physical State | Solid, white to light yellow powder[5] |
| Storage Temperature | -20°C[4][5][6] |
| Solubility | Soluble to 100 mM in water[4] |
| CAS Number | 1454334-76-9[4][6][7][8] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service. On-site chemical deactivation is a high-risk procedure and should only be attempted by trained personnel with specific experience in handling azides.
Procedure 1: Professional Disposal (Recommended)
This is the standard and safest procedure for researchers and laboratory personnel.
Experimental Protocol:
-
Segregation of Waste :
-
Designate a specific waste container exclusively for this compound and other azide-containing waste.[2][3] This container should be made of compatible materials, such as glass or polyethylene.
-
Do NOT mix azide waste with any other chemical waste streams, especially acidic solutions or waste containing heavy metals.[1]
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."
-
Ensure the label is securely attached and legible.
-
-
Secure Storage :
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Arrange for Pickup :
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
Procedure 2: Accidental Spill Cleanup
In the event of a small spill within a chemical fume hood:
-
Evacuate and Ventilate : Ensure the fume hood is operating correctly. If the spill is large or outside a hood, evacuate the area and contact your EH&S department immediately.
-
Wear Appropriate PPE : Don the required PPE as described above.
-
Contain the Spill : Cover the spill with an absorbent, non-reactive material like vermiculite or sand.
-
Collect Material : Carefully sweep the absorbed material and any remaining solid into the designated azide waste container. Use plastic or ceramic tools to avoid friction and shock.
-
Decontaminate : Wipe the spill area with a damp cloth. Collect the cloth and any contaminated materials as hazardous waste.
-
Dispose : Dispose of all contaminated materials in the labeled azide waste container and arrange for professional disposal.
Mandatory Visualizations
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Azidonorleucine Hydrochloride
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of L-Azidonorleucine hydrochloride.
This compound is an unnatural amino acid and a valuable tool in chemical biology for labeling nascent proteins.[1] As a methionine surrogate, it can be incorporated into proteins, enabling their subsequent detection and analysis through bioorthogonal chemistry.[2] However, its chemical structure, containing an azide group, necessitates stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[3] Furthermore, azido compounds as a class are known for their potential explosive instability, especially when in contact with metals, or subjected to heat or shock.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[6] | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[7] A full-face shield should be worn when there is a significant risk of splashing.[5] | Protects against splashes and aerosols, which can cause serious eye damage.[3] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be utilized. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | All handling of the solid compound and concentrated solutions should be conducted in a certified chemical fume hood.[4] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[3] |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[4] | Prevents contamination of footwear and protects from spills. |
Experimental Protocol: Safe Handling from Receipt to Disposal
This step-by-step guide outlines the safe handling procedures for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, such as a freezer at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Store away from incompatible materials, particularly acids and metals.[8]
2. Preparation of Solutions:
-
All manipulations involving the solid compound must be performed in a certified chemical fume hood.[4]
-
Use non-sparking tools and avoid the use of metal spatulas to prevent the formation of shock-sensitive metal azides.[8] Plastic or ceramic spatulas are recommended.
-
When preparing solutions, slowly add the solvent to the solid to minimize dust and aerosol generation.[5] this compound is soluble in water up to 100 mM.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
3. Handling During Experiments:
-
Conduct all experimental work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep containers tightly sealed when not in use.
4. Spills and Decontamination:
-
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[7]
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., sand, diatomite).
-
For solid spills, carefully collect the material without creating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Collect all contaminated materials in a designated, properly labeled hazardous waste container.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection.
-
Waste Collection: All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Aqueous Waste: Under no circumstances should azide-containing solutions be poured down the drain.[8] This can lead to the formation of explosive metal azides in the plumbing.
-
Deactivation of Dilute Solutions: Dilute aqueous solutions (≤5%) of azides can potentially be deactivated by trained personnel in a controlled environment. A common method involves reaction with nitrous acid.[8] This procedure should only be carried out with a thorough understanding of the reaction and its hazards, and in strict adherence to institutional safety protocols.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
- 7. targetmol.com [targetmol.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
